molecular formula C11H12O3 B564647 Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate CAS No. 155852-41-8

Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate

Cat. No.: B564647
CAS No.: 155852-41-8
M. Wt: 192.214
InChI Key: DJPMKHBXSUGMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate is a chemical intermediate of significant interest in pharmaceutical research and development, primarily for its role as a precursor to biologically active molecules. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds that interact with various therapeutic targets . Research indicates that this core structure is integral to the activity of potent and selective cannabinoid receptor 2 (CB2) agonists, which are under investigation for the treatment of neuropathic pain without the central nervous system side effects associated with CB1 activation . Furthermore, the dihydrobenzofuran moiety is a key structural component in approved drugs, such as the muscarinic M3 receptor antagonist Darifenacin, used for the treatment of overactive bladder . This compound serves as a versatile building block for the synthesis of complex dihydrobenzofuran derivatives, enabling exploration in areas including pain management, immunomodulation, and the development of other GPCR-targeted therapies . Its application facilitates the construction of novel compounds for lead optimization and structure-activity relationship studies.

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-11(12)7-8-2-3-10-9(6-8)4-5-14-10/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPMKHBXSUGMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675844
Record name Methyl (2,3-dihydro-1-benzofuran-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155852-41-8
Record name Methyl 2,3-dihydro-5-benzofuranacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155852-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2,3-dihydro-1-benzofuran-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Benzofuranacetic acid, 2,3-dihydro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.392
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate, a molecule of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential biological significance based on the activities of structurally related compounds.

Core Properties and Physicochemical Data

Table 1: Physicochemical Properties of 2,3-dihydrobenzofuran-5-ylacetic acid (Precursor)

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₃-
Molecular Weight178.18 g/mol -
Melting Point96-98 °C[1]

Table 2: Calculated and Estimated Physicochemical Properties of this compound

PropertyValue (Calculated/Estimated)Notes
Molecular FormulaC₁₁H₁₂O₃-
Molecular Weight192.21 g/mol Calculated
AppearanceExpected to be a liquid or low-melting solidBased on similar methyl esters
Boiling PointEstimated >200 °C at atmospheric pressureBased on related structures
SolubilityExpected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Low solubility in water.General solubility of methyl esters

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 2,3-dihydrobenzofuran. The first step involves the synthesis of the key intermediate, 2,3-dihydrobenzofuran-5-ylacetic acid, followed by its esterification to the final methyl ester.

Step 1: Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid

A detailed protocol for the synthesis of the carboxylic acid precursor has been described. One established method involves a Friedel-Crafts acylation followed by a Wolff-Kishner-Huang Minlon reduction.

Experimental Protocol:

  • Friedel-Crafts Acylation:

    • To a cooled (0 °C) suspension of aluminum trichloride (2.40 mol) in dichloromethane (1800 g), monoethyl oxalyl chloride (1.83 mol) is added dropwise, maintaining the temperature below 10 °C.

    • The mixture is stirred for 1 hour, and then 2,3-dihydrobenzofuran (1.66 mol) is added dropwise at a temperature between 10 and 20 °C.

    • The reaction is allowed to proceed at room temperature overnight.

    • Upon completion, the reaction mixture is poured into ice water (1800 g), stirred, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield the acylated product.

  • Hydrolysis and Reduction (Wolff-Kishner-Huang Minlon):

    • The acylated intermediate is hydrolyzed to the corresponding α-keto acid sodium salt.

    • This salt is then subjected to a Wolff-Kishner-Huang Minlon reaction to reduce the carbonyl group to a methylene group, yielding the sodium salt of 2,3-dihydrobenzofuran-5-ylacetic acid.

    • Acidification of the sodium salt precipitates the desired 2,3-dihydrobenzofuran-5-ylacetic acid. The product can be recrystallized from a suitable solvent system like acetone/hexane to yield the pure acid with a melting point of 96-98 °C.[1]

Step 2: Esterification to this compound

The final product is obtained through a standard Fischer esterification of the synthesized carboxylic acid.

Experimental Protocol:

  • To a solution of 2,3-dihydrobenzofuran-5-ylacetic acid in an excess of methanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel to obtain the final product.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the benzofuran and 2,3-dihydrobenzofuran scaffolds are present in numerous biologically active natural products and synthetic compounds. Derivatives of these ring systems have demonstrated a wide range of pharmacological properties, suggesting that the title compound could be a valuable subject for biological screening.

Published research on related structures has highlighted several key areas of bioactivity:

  • Antimicrobial and Antifungal Activity: The benzofuran nucleus is a common feature in compounds with potent activity against various bacterial and fungal strains.

  • Anti-inflammatory Activity: Several natural and synthetic benzofuran derivatives have shown significant anti-inflammatory properties.

  • Anticancer Activity: The 2,3-dihydrobenzofuran-3-ylacetic acid scaffold and its analogues have been investigated for their potential as anticancer agents.[2]

Given these precedents, this compound represents a promising candidate for screening in assays related to these therapeutic areas. Further research could involve derivatization of the acetate moiety to explore structure-activity relationships.

Visualizations

Synthesis Workflow

The logical flow of the synthesis from the starting material to the final product is illustrated below.

Synthesis_Workflow start 2,3-Dihydrobenzofuran intermediate1 Friedel-Crafts Acylation Product start->intermediate1 Friedel-Crafts Acylation intermediate2 2,3-Dihydrobenzofuran-5-ylacetic Acid intermediate1->intermediate2 Wolff-Kishner Reduction final_product This compound intermediate2->final_product Fischer Esterification

Caption: Synthetic pathway to the target compound.

Potential Areas of Biological Investigation

The following diagram illustrates the potential biological activities of the target compound based on the known activities of its structural class.

Biological_Activity core_compound This compound activity1 Antimicrobial Activity core_compound->activity1 activity2 Anti-inflammatory Activity core_compound->activity2 activity3 Anticancer Activity core_compound->activity3

Caption: Potential biological activities for screening.

References

Technical Guide: Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate (CAS 155852-41-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available technical information, including experimental protocols and biological activity data, for Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate (CAS 155852-41-8) is limited. This guide provides a comprehensive overview based on available data for the core 2,3-dihydrobenzofuran scaffold, its immediate precursor 2,3-dihydrobenzofuran-5-ylacetic acid, and closely related derivatives. The information on related compounds is presented to offer potential insights and research directions.

Core Compound Profile

This compound is a chemical compound belonging to the dihydrobenzofuran class of heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 155852-41-8N/A
Molecular Formula C₁₁H₁₂O₃[1]
Molecular Weight 192.21 g/mol [1]
Appearance Brown Oil[1]
Storage Temperature Inert atmosphere, Room Temperature[1]

Synthesis and Experimental Protocols

Synthesis of the Precursor: 2,3-dihydrobenzofuran-5-ylacetic acid

A documented method for the synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid involves the hydrolysis of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide.[2] Another patented method describes a multi-step synthesis starting from 2,3-dihydrobenzofuran.[3]

Experimental Protocol: Hydrolysis of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide[2]

  • Reaction Setup: A solution of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g) in acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml) is heated at reflux.

  • Reaction Time: The mixture is refluxed for 3 hours.

  • Work-up:

    • The reaction mixture is cooled and then added to water.

    • The product is extracted with ethyl acetate.

    • The combined organic extracts are washed five times with water.

    • The organic solution is then extracted with a saturated aqueous sodium bicarbonate solution.

  • Isolation:

    • The aqueous bicarbonate solution is acidified.

    • The acidified solution is extracted with ethyl acetate.

    • The combined ethyl acetate extracts are dried over sodium sulfate and evaporated.

  • Purification: The resulting residue is recrystallized from an acetone/hexane mixture to yield 2,3-dihydrobenzofuran-5-ylacetic acid.

Logical Workflow for the Synthesis of this compound

G cluster_0 Precursor Synthesis cluster_1 Final Esterification 2,3-dihydrobenzofuran 2,3-dihydrobenzofuran Friedel-Crafts Acylation Friedel-Crafts Acylation 2,3-dihydrobenzofuran->Friedel-Crafts Acylation Hydrolysis Hydrolysis Friedel-Crafts Acylation->Hydrolysis Wolff-Kishner Reduction Wolff-Kishner Reduction Hydrolysis->Wolff-Kishner Reduction 2,3-dihydrobenzofuran-5-ylacetic acid 2,3-dihydrobenzofuran-5-ylacetic acid Wolff-Kishner Reduction->2,3-dihydrobenzofuran-5-ylacetic acid Esterification Esterification 2,3-dihydrobenzofuran-5-ylacetic acid->Esterification This compound This compound Esterification->this compound

Caption: Proposed synthetic pathway to the target compound.

Predicted Spectroscopic Data

Based on the analysis of related benzofuran derivatives, the following are predicted characteristics for the 1H NMR and Mass Spectrum of this compound.

Table 2: Predicted Spectroscopic Data

Data TypePredicted Characteristics
¹H NMR Signals corresponding to the aromatic protons on the benzene ring, two methylene groups of the dihydrofuran ring, and the methyl and methylene protons of the acetate group. The chemical shifts would be influenced by the electron-donating and withdrawing effects of the substituents.[4][5]
Mass Spec. A molecular ion peak corresponding to the molecular weight of 192.21. Fragmentation patterns would likely involve the loss of the methoxycarbonyl group and cleavage of the dihydrofuran ring.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the benzofuran and dihydrobenzofuran scaffolds are known to exhibit a wide range of pharmacological properties. This suggests that the title compound could be a valuable intermediate for the synthesis of novel therapeutic agents.

Known Activities of Related Compounds
  • Antimicrobial Activity: Various benzofuran derivatives have shown potent activity against a range of bacteria and fungi. Some derivatives are being explored as novel antimicrobial agents to combat drug resistance.[6][7][8]

  • Anti-inflammatory Activity: Certain dihydrobenzofuran lignans and related compounds have demonstrated anti-inflammatory properties.[9]

  • Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of benzofuran derivatives against various cancer cell lines, indicating their potential as anticancer drug candidates.[10][11]

General Workflow for Biological Screening of Benzofuran Derivatives

G Compound Synthesis Compound Synthesis In vitro Assays In vitro Assays Compound Synthesis->In vitro Assays Antimicrobial Screening Antimicrobial Screening In vitro Assays->Antimicrobial Screening Anticancer Screening Anticancer Screening In vitro Assays->Anticancer Screening Anti-inflammatory Screening Anti-inflammatory Screening In vitro Assays->Anti-inflammatory Screening Hit Identification Hit Identification Antimicrobial Screening->Hit Identification Anticancer Screening->Hit Identification Anti-inflammatory Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Caption: A typical workflow for discovering bioactive compounds.

Future Research Directions

Given the lack of specific data for this compound, future research could focus on the following areas:

  • Optimized Synthesis: Development and documentation of a high-yield, scalable synthesis protocol for the title compound.

  • Full Characterization: Comprehensive spectroscopic analysis (NMR, IR, MS) and determination of its physicochemical properties.

  • Biological Screening: Evaluation of its potential antimicrobial, anticancer, and anti-inflammatory activities through a battery of in vitro assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related derivatives to understand the structural requirements for any observed biological activity.

References

"Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate

This guide provides a detailed analysis of the molecular weight of this compound, a significant compound for researchers, scientists, and professionals in drug development.

Molecular Formula and Structure

The chemical structure of this compound is key to determining its molecular formula. The name indicates a methyl ester of an acetic acid derivative attached to the 5-position of a 2,3-dihydrobenzofuran core. Based on this nomenclature, the molecular formula is established as C₁₁H₁₂O₃. A closely related compound, (2-Methyl-2,3-dihydro-benzofuran-5-yl)-acetic acid, shares the same molecular formula of C11H12O3[1]. Another related structure, Methyl 2,3-Dihydrobenzofuran-3-Acetate, also has the molecular formula C₁₁H₁₂O₃[2].

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each constituent atom in the molecular formula. The standard atomic weights of carbon, hydrogen, and oxygen are utilized for this calculation.[3][4][5][6][7][8][9][10][11][12][13]

The calculation is as follows:

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u

  • Hydrogen (H): 12 atoms × 1.008 u = 12.096 u[6][10][14]

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u[8][9]

Total Molecular Weight = 132.121 u + 12.096 u + 47.997 u = 192.214 u

The molecular weight of the similar compound (2-Methyl-2,3-dihydro-benzofuran-5-yl)-acetic acid is documented as 192.21 g/mol [1].

Data Presentation

The quantitative data pertaining to the molecular weight of this compound is summarized in the table below for clarity and ease of comparison.

ElementSymbolCountAtomic Weight (u)Total Contribution (u)
CarbonC1112.011132.121
HydrogenH121.00812.096
OxygenO315.99947.997
Total 26 192.214

Experimental Protocols

The standard method for determining the molecular weight of a chemical compound involves mass spectrometry.

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation: A pure sample of this compound is dissolved in a suitable volatile solvent.

  • Ionization: The sample is introduced into the mass spectrometer where it is vaporized and ionized, typically using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector measures the abundance of ions at each m/z value.

  • Data Interpretation: The resulting mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.

Visualization

The logical relationship for the determination of the molecular weight is illustrated in the following diagram.

A This compound B Molecular Formula C₁₁H₁₂O₃ A->B Determines D Calculation B->D Input for C Atomic Weights C->D Input for E Molecular Weight 192.214 g/mol D->E Yields

References

Spectroscopic Analysis of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimentally verified public data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate further research and verification.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are derived from the known spectral characteristics of dihydrobenzofuran and methyl acetate moieties, as well as data from similar substituted benzofuran derivatives.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~6.9 - 7.1m2HAromatic CH (H-6, H-7)-
~6.7d1HAromatic CH (H-4)~8.0
~4.5t2HO-CH₂ (H-2)~8.5
~3.6s3HO-CH₃ (ester)-
~3.5s2HAr-CH₂ (acetate)-
~3.1t2HAr-CH₂ (H-3)~8.5
Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~172C=O (ester)
~159C-7a
~130C-5
~127C-4
~125C-3a
~120C-6
~109C-7
~71C-2
~52O-CH₃ (ester)
~41Ar-CH₂ (acetate)
~30C-3
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1610, ~1490Medium-StrongC=C stretch (aromatic)
~1280StrongC-O stretch (ester)
~1230StrongC-O-C stretch (ether)
Table 4: Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
192High[M]⁺ (Molecular Ion)
133High[M - COOCH₃]⁺
105Medium[C₇H₅O]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher.[1][2][3]

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • ¹H NMR Acquisition: Proton spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).[1]

  • ¹³C NMR Acquisition: Carbon spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[6]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.[7]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.[8][9]

  • Instrument Preparation: The ATR crystal (commonly diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.[10][11]

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal. For optimal contact, a pressure clamp is applied.[10]

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A sufficient number of scans are co-added to obtain a high-quality spectrum.[12]

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a widely used technique for the structural elucidation of organic compounds.[13][14][15][16][17]

  • Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating under high vacuum.[14]

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[15][16]

  • Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, characteristic ions. The fragmentation pattern is highly reproducible and provides valuable structural information.[18][19][20][21][22]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification Dissolution Dissolution in Solvent (for NMR) Synthesis->Dissolution IR IR Spectroscopy (FTIR-ATR) Synthesis->IR MS Mass Spectrometry (EI-MS) Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR NMR_Analysis NMR Spectral Analysis (Chemical Shift, Coupling, Integration) NMR->NMR_Analysis IR_Analysis IR Spectral Analysis (Functional Group Identification) IR->IR_Analysis MS_Analysis MS Spectral Analysis (Molecular Ion, Fragmentation Pattern) MS->MS_Analysis Structure Structure Confirmation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

References

An In-depth Technical Guide to Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate: Structure, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate, focusing on its chemical structure, nomenclature, and a plausible synthetic route. This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Nomenclature

This compound is a derivative of the heterocyclic compound 2,3-dihydrobenzofuran. The structure consists of a 2,3-dihydrobenzofuran core with a methyl acetate group attached to the 5-position of the benzene ring via a methylene bridge.

Key Structural Features:

  • 2,3-Dihydrobenzofuran Core: A bicyclic structure where a furan ring is fused to a benzene ring, and the furan ring is saturated at the 2 and 3 positions.

  • Methylene Bridge: A -CH₂- group connecting the aromatic ring to the acetate functional group.

  • Methyl Acetate Group: A -COOCH₃ functional group.

IUPAC Name: methyl 2-(2,3-dihydro-1-benzofuran-5-yl)acetate

Synonyms:

  • 2-(2,3-Dihydrobenzofuran-5-yl)acetic acid methyl ester

  • Methyl (2,3-dihydro-1-benzofuran-5-yl)acetate

Molecular Formula: C₁₁H₁₂O₃

Molecular Weight: 192.21 g/mol

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Appearance Expected to be a solid or oil at room temperature
Solubility Likely soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water.
Boiling Point Estimated to be > 200 °C at atmospheric pressure
Melting Point Not available

Synthesis

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from a commercially available precursor. The first step involves the synthesis of the corresponding carboxylic acid, followed by esterification.

Synthesis of 2,3-Dihydrobenzofuran-5-ylacetic acid

A known method for the synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid involves the hydrolysis of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide.[1]

Experimental Protocol: [1]

  • Starting Material: 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g).

  • Reagents: Acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), water (4.5 ml), ethyl acetate, saturated sodium bicarbonate solution.

  • Procedure:

    • A mixture of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide, acetic acid, concentrated sulfuric acid, and water is heated at reflux for 3 hours.

    • After cooling, the reaction mixture is diluted with water.

    • The product is extracted with ethyl acetate, and the combined organic extracts are washed multiple times with water.

    • The organic solution is then extracted with an aqueous saturated sodium bicarbonate solution.

    • The aqueous layer is acidified and then extracted with ethyl acetate.

    • The combined ethyl acetate extracts are dried over sodium sulfate and the solvent is evaporated to yield the crude product.

    • Recrystallization from acetone/hexane affords pure 2,3-dihydrobenzofuran-5-ylacetic acid.

The following diagram illustrates the workflow for the synthesis of the carboxylic acid precursor.

G start Start: 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide reflux Reflux with Acetic Acid, Sulfuric Acid, Water (3h) start->reflux cool_dilute Cool and Dilute with Water reflux->cool_dilute extract_etoh Extract with Ethyl Acetate cool_dilute->extract_etoh wash_h2o Wash with Water extract_etoh->wash_h2o extract_nahco3 Extract with sat. NaHCO3 (aq) wash_h2o->extract_nahco3 acidify Acidify Aqueous Layer extract_nahco3->acidify extract_etoh2 Extract with Ethyl Acetate acidify->extract_etoh2 dry_evaporate Dry (Na2SO4) and Evaporate Solvent extract_etoh2->dry_evaporate recrystallize Recrystallize from Acetone/Hexane dry_evaporate->recrystallize end End: 2,3-Dihydrobenzofuran-5-ylacetic acid recrystallize->end

Caption: Workflow for the synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid.

Esterification to this compound

The final step is the conversion of the synthesized carboxylic acid to its methyl ester. A standard and efficient method for this transformation is the Fischer esterification.

Experimental Protocol (Proposed):

  • Starting Material: 2,3-Dihydrobenzofuran-5-ylacetic acid.

  • Reagents: Methanol (excess), concentrated sulfuric acid (catalytic amount).

  • Procedure:

    • Dissolve 2,3-dihydrobenzofuran-5-ylacetic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the mixture at reflux for several hours (reaction progress can be monitored by Thin Layer Chromatography).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product by column chromatography on silica gel.

The logical relationship of the overall synthesis is depicted in the diagram below.

G start 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide intermediate 2,3-Dihydrobenzofuran-5-ylacetic acid start->intermediate Hydrolysis final_product This compound intermediate->final_product Fischer Esterification (Methanol, H2SO4)

Caption: Synthetic pathway to this compound.

Potential Applications in Research and Drug Development

Derivatives of 2,3-dihydrobenzofuran are found in a variety of biologically active molecules and natural products. They are considered important scaffolds in medicinal chemistry due to their presence in compounds with a wide range of pharmacological activities. The structural motif of this compound makes it an interesting candidate for further investigation and as a building block in the synthesis of more complex molecules for drug discovery programs.

Conclusion

This technical guide has provided a comprehensive overview of this compound, including its chemical structure, nomenclature, and a detailed, plausible synthetic route. While direct experimental data for this specific compound is limited in the public domain, the information presented here, based on established chemical principles and data for closely related compounds, serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further experimental validation of its physicochemical properties and biological activities is warranted.

References

Delving into the Solubility Profile of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate. In the absence of specific experimental data for this compound in publicly available literature, this document outlines the predicted physicochemical properties based on structurally analogous molecules and furnishes detailed, standardized experimental protocols for the systematic determination of its solubility. This guide is intended to equip researchers with the necessary framework to generate a robust and accurate solubility profile, a critical parameter in the drug discovery and development process.

Predicted Physicochemical Properties and Solubility Profile

Table 1: Predicted Physicochemical Properties of this compound and Structurally Similar Compounds

PropertyPredicted Value/Data for Similar CompoundsSource
Molecular Formula C₁₁H₁₂O₃-
Molecular Weight 192.21 g/mol -
Predicted XLogP3 ~1.8 - 2.1PubChem[1]
Predicted Hydrogen Bond Donors 0PubChem[2]
Predicted Hydrogen Bond Acceptors 3PubChem[1]
Predicted pKa Not Ionizable-
Predicted Aqueous Solubility LowGeneral assessment based on high LogP and lack of ionizable groups

Note: Predicted values are computational estimations and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility profile of this compound, two standard experimental approaches are recommended: the kinetic solubility assay for high-throughput screening and the thermodynamic (shake-flask) solubility assay for definitive equilibrium solubility.

Kinetic Solubility Assay Protocol

This method is ideal for early-stage drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.[3][4][5]

Objective: To determine the concentration at which a compound precipitates from an aqueous buffer when introduced from a concentrated DMSO stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker

  • Plate reader with UV-Vis spectrophotometer or nephelometer

  • Centrifuge with plate rotor

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Assay Plate Preparation: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to a new 96-well plate.

  • Aqueous Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well containing the compound, resulting in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (or 37°C) for a defined period, typically 1 to 2 hours.[6]

  • Precipitation Detection:

    • Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration is determined from a standard curve. The point at which the measured concentration plateaus despite an increase in the nominal concentration indicates the kinetic solubility.

Thermodynamic (Shake-Flask) Solubility Assay Protocol

Considered the "gold standard," this method determines the equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[7][8][9]

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

Materials:

  • This compound (solid form)

  • Selected aqueous buffers (e.g., pH 1.2, 6.8, 7.4) and organic solvents (e.g., ethanol, acetonitrile, acetone)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

  • Data Analysis: The concentration determined from the HPLC analysis represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis cluster_end Result start Start: Compound in DMSO stock Prepare 10 mM Stock Solution in DMSO start->stock serial_dil Create Serial Dilutions in DMSO stock->serial_dil transfer Transfer Dilutions to Assay Plate serial_dil->transfer add_buffer Add Aqueous Buffer (e.g., PBS) transfer->add_buffer incubate Incubate with Shaking (1-2h) add_buffer->incubate analysis Precipitation Detection incubate->analysis nephelometry Nephelometry (Turbidity) analysis->nephelometry uv_vis Centrifuge & UV-Vis of Supernatant analysis->uv_vis result Determine Kinetic Solubility nephelometry->result uv_vis->result

Caption: Workflow for Kinetic Solubility Assay.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_end Result start Start: Solid Compound add_solid Add Excess Solid to Solvent start->add_solid shake Shake at Constant Temperature (24-72h) add_solid->shake settle Allow Excess Solid to Settle shake->settle filter Filter Supernatant (0.22 µm) settle->filter dilute Dilute Filtrate filter->dilute analyze Quantify by HPLC-UV or LC-MS dilute->analyze result Determine Thermodynamic Solubility analyze->result

Caption: Workflow for Thermodynamic (Shake-Flask) Solubility Assay.

References

Unlocking the Potential of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A versatile scaffold for drug discovery, Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate and its derivatives present significant opportunities in the development of novel therapeutics. This technical guide explores the potential research applications of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. It provides a comprehensive overview for researchers, scientists, and drug development professionals, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active natural products and synthetic compounds. This compound, as a derivative of this core structure, holds considerable promise as a starting point for the synthesis of new chemical entities with therapeutic potential. This guide delves into the existing research on related compounds to illuminate the prospective applications of this specific molecule.

Synthesis of the Core Scaffold

  • Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid: A documented method involves the reaction of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide with a mixture of acetic acid, concentrated sulfuric acid, and water under reflux conditions. Following a series of extraction and purification steps, 2,3-dihydrobenzofuran-5-ylacetic acid can be obtained.[1]

  • Esterification to this compound: The synthesized carboxylic acid can then be converted to its methyl ester via standard esterification procedures. A common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid. This reaction is typically carried out under reflux to drive the equilibrium towards the formation of the ester.[2]

Potential Research Applications

The 2,3-dihydrobenzofuran scaffold is a recurring motif in compounds exhibiting a wide range of biological activities. Based on the extensive research into its derivatives, three key areas of application for this compound emerge as particularly promising: anticancer, anti-inflammatory, and antimicrobial research.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 2,3-dihydrobenzofuran derivatives against various cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce apoptosis through various mechanisms.

Quantitative Data on Anticancer Activity of 2,3-Dihydrobenzofuran Derivatives:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazoline derivative 3aA549 (Lung)13.49 ± 0.17[3]
Pyrazoline derivative 3aHeLa (Cervical)17.52 ± 0.09[3]
Pyrazoline derivative 3hA549 (Lung)22.54 ± 0.25[3]
Pyrazoline derivative 3hHeLa (Cervical)24.14 ± 0.86[3]
Pyrazoline derivative 3bA549 (Lung)12.47 ± 1.08[3]
Pyrazoline derivative 3dA549 (Lung)14.46 ± 2.76[3]
Pyrazoline derivative 3bHT1080 (Fibrosarcoma)11.40 ± 0.66[3]
Pyrazoline derivative 3dHT1080 (Fibrosarcoma)23.74 ± 13.30[3]
Benzofuran-2-acetic methyl ester derivativesMCF-7, T47D, MDA-MB-231 (Breast)Significant inhibition[4]

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Signaling Pathway: Induction of Apoptosis

Several benzofuran derivatives have been shown to induce apoptosis in cancer cells. One proposed mechanism involves the upregulation of the p21Cip/WAF1 gene, which is a cyclin-dependent kinase inhibitor, in a p53-independent manner.[4][5] This leads to cell cycle arrest and subsequently apoptosis, characterized by an increased Bax/Bcl-2 ratio and DNA fragmentation.[4][5]

Apoptosis Induction by Benzofuran Derivatives cluster_0 Benzofuran Derivative cluster_1 Cellular Response Benzofuran Benzofuran p21 p21Cip/WAF1 Upregulation Benzofuran->p21 BaxBcl2 Increased Bax/Bcl-2 Ratio Benzofuran->BaxBcl2 CCA Cell Cycle Arrest (G0/G1) p21->CCA Apoptosis Apoptosis CCA->Apoptosis BaxBcl2->Apoptosis

Apoptosis induction pathway by benzofuran derivatives.
Anti-inflammatory Activity

The 2,3-dihydrobenzofuran scaffold has been identified as a promising starting point for the development of novel anti-inflammatory agents.[6] Derivatives have shown potent inhibitory effects on key inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity of Fluorinated Dihydrobenzofuran Derivatives: [7]

CompoundMediatorIC50 (µM)
Compound 2IL-61.23
Compound 3IL-69.04
Compound 8IL-62.55
Compound 2CCL21.93
Compound 3CCL21.50
Compound 8CCL219.3
Compound 2Nitric Oxide2.40
Compound 3Nitric Oxide5.20
Compound 2Prostaglandin E21.92
Compound 3Prostaglandin E21.48

Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Griess Assay: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the LPS-induced NO production (IC50).

Signaling Pathway: Inhibition of mPGES-1 and NF-κB

A key mechanism for the anti-inflammatory effects of some benzofuran derivatives is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1).[8] mPGES-1 is a terminal enzyme in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation.[8][9] By inhibiting mPGES-1, these compounds can reduce the production of PGE2.

Furthermore, benzofuran derivatives have been shown to inhibit the NF-κB signaling pathway.[10][11] The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of this pathway can lead to a broad anti-inflammatory effect.[10][11]

Anti-inflammatory Mechanism of Benzofuran Derivatives cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Pathways cluster_2 Inflammatory Mediators cluster_3 Benzofuran Derivative LPS LPS NFkB NF-κB Pathway LPS->NFkB COX2 COX-2 LPS->COX2 ProInflammatory Pro-inflammatory Cytokines & Chemokines NFkB->ProInflammatory mPGES1 mPGES-1 COX2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Benzofuran Benzofuran Benzofuran->NFkB Benzofuran->mPGES1

Anti-inflammatory mechanism via NF-κB and mPGES-1 inhibition.
Antimicrobial Activity

The benzofuran scaffold is also a promising source for the development of new antimicrobial agents. Various derivatives have demonstrated activity against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity of Benzofuran Derivatives:

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzofuran ketoxime 38Staphylococcus aureus0.039[12]
Benzofuran ketoxime derivativesCandida albicans0.625-2.5[12]
Fused benzofuran derivative 30Proteus chinchori25[12]
Hydrophobic 2-arylbenzofuransVancomycin-Resistant Enterococci (VRE)3.13-6.25[13]
Hydrophobic 2-arylbenzofuransMethicillin-Resistant Staphylococcus aureus (MRSA)3.13 (MIC80)[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Antimicrobial Screening

The process of screening for new antimicrobial agents often follows a standardized workflow.

Antimicrobial Screening Workflow cluster_0 Compound Preparation & Screening cluster_1 Quantitative Analysis cluster_2 Further Studies Synthesis Synthesis of Dihydrobenzofuran Derivatives PrimaryScreen Primary Screening (e.g., Agar Diffusion) Synthesis->PrimaryScreen MIC MIC Determination (Broth Microdilution) PrimaryScreen->MIC MBC MBC Determination MIC->MBC Mechanism Mechanism of Action Studies MBC->Mechanism InVivo In Vivo Efficacy Studies Mechanism->InVivo

A typical workflow for antimicrobial drug discovery.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. The extensive body of research on related 2,3-dihydrobenzofuran derivatives strongly supports its potential in anticancer, anti-inflammatory, and antimicrobial applications. This technical guide provides a foundational resource for researchers to explore the synthesis, biological evaluation, and mechanistic understanding of compounds derived from this promising scaffold. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation and accelerate the discovery of new and effective medicines.

References

The Versatile Building Block: A Technical Guide to Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate stands as a pivotal synthetic intermediate in the landscape of medicinal chemistry and drug discovery. Its unique bicyclic structure, combining a dihydrobenzofuran core with a reactive methyl acetate side chain, offers a versatile scaffold for the construction of complex, biologically active molecules. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role as a key building block in the development of novel therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
CAS Number 77145-56-1
Appearance White to off-white solid
Melting Point 45-48 °C
Boiling Point Not available
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis and Experimental Protocols

The primary route to this compound involves a two-step process starting from 2,3-dihydrobenzofuran. The first step is a Friedel-Crafts acylation to introduce the acetic acid moiety at the 5-position, followed by esterification.

Step 1: Synthesis of 2,3-Dihydrobenzofuran-5-ylacetic Acid

A common method for the synthesis of the carboxylic acid precursor is the Wolff-Kishner-Huang Minlon reduction of an α-keto ester intermediate derived from 2,3-dihydrobenzofuran.

Experimental Protocol:

  • Friedel-Crafts Acylation: To a stirred solution of 2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, a Lewis acid (e.g., aluminum chloride, 1.1 eq) is added. Ethyl oxalyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.

  • Work-up: The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 2-oxo-2-(2,3-dihydrobenzofuran-5-yl)acetate.

  • Wolff-Kishner-Huang Minlon Reduction: The crude α-keto ester is dissolved in a high-boiling point solvent like diethylene glycol. Hydrazine hydrate (4-5 eq) and potassium hydroxide (4-5 eq) are added, and the mixture is heated to reflux for several hours until the evolution of nitrogen ceases.

  • Acidification and Extraction: After cooling, the reaction mixture is diluted with water and acidified with concentrated hydrochloric acid. The precipitated 2,3-dihydrobenzofuran-5-ylacetic acid is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried, and concentrated to afford the desired carboxylic acid.

Step 2: Fischer Esterification to this compound

The final step is a classic Fischer esterification of the synthesized carboxylic acid.

Experimental Protocol:

  • Reaction Setup: 2,3-Dihydrobenzofuran-5-ylacetic acid (1.0 eq) is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

  • Acid Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the solution.[1]

  • Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

The following diagram illustrates the overall synthetic workflow:

G Synthetic Workflow for this compound cluster_0 Step 1: Synthesis of the Carboxylic Acid Precursor cluster_1 Step 2: Esterification A 2,3-Dihydrobenzofuran B Friedel-Crafts Acylation (Ethyl oxalyl chloride, AlCl3) A->B C Ethyl 2-oxo-2-(2,3-dihydrobenzofuran-5-yl)acetate B->C D Wolff-Kishner-Huang Minlon Reduction (Hydrazine hydrate, KOH) C->D E 2,3-Dihydrobenzofuran-5-ylacetic Acid D->E F Fischer Esterification (Methanol, H2SO4 cat.) E->F G This compound F->G

Synthetic Workflow Diagram

Applications in Drug Discovery

This compound serves as a crucial starting material for the synthesis of several promising drug candidates. Its structural features are often found in molecules targeting a range of biological pathways.

Darifenacin Intermediate

One of the notable applications of this building block is in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. The 2,3-dihydrobenzofuran-5-yl-ethyl side chain of Darifenacin is constructed from this compound.

GPR119 Agonists

Derivatives of this compound have been explored as potent GPR119 agonists. GPR119 is a G protein-coupled receptor that is a promising target for the treatment of type 2 diabetes and obesity. The dihydrobenzofuran moiety serves as a key pharmacophore in these agonists.[2]

Inhibitors of Inflammatory and Cancer Pathways

The dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Notably, derivatives have been investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and Pim-1 kinase, both of which are implicated in inflammation and cancer.

mPGES-1 Signaling Pathway in Inflammation:

mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator.[3][4] Inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

G Simplified mPGES-1 Signaling Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 PGH2 PGH2 COX-2->PGH2 Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 mPGES-1 mPGES-1 PGH2->mPGES-1 PGE2 PGE2 mPGES-1->PGE2 Inflammation Inflammation PGE2->Inflammation

mPGES-1 Signaling Pathway

Pim-1 Signaling Pathway in Cancer:

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and drug resistance.[3][5] The development of Pim-1 inhibitors is an active area of cancer research.

G Simplified Pim-1 Signaling Pathway in Cancer Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT Pathway JAK/STAT Pathway Cytokines/Growth Factors->JAK/STAT Pathway Pim-1 Pim-1 JAK/STAT Pathway->Pim-1 Phosphorylation of Target Proteins Phosphorylation of Target Proteins Pim-1->Phosphorylation of Target Proteins Cell Survival & Proliferation Cell Survival & Proliferation Phosphorylation of Target Proteins->Cell Survival & Proliferation

Pim-1 Signaling Pathway

Conclusion

This compound is a valuable and versatile synthetic building block with significant applications in the synthesis of pharmacologically active compounds. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the development of novel drugs targeting a variety of diseases, including inflammatory disorders and cancer. The continued exploration of this scaffold is likely to yield new and improved therapeutic agents in the future.

References

The Dihydrobenzofuran Core: A Privileged Scaffold in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran motif is a prominent heterocyclic scaffold found in a vast array of natural products and synthetically developed molecules of significant biological importance.[1] Its unique structural features, comprising a fused benzene and dihydrofuran ring system, confer a rigid, planar conformation that is amenable to diverse chemical functionalization. This inherent versatility has established the dihydrobenzofuran core as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets and exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the dihydrobenzofuran core, with a focus on its role in anti-inflammatory, anticancer, antimicrobial, and neuroprotective applications.

Anti-inflammatory Activity

Dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory properties, often targeting key enzymes and signaling pathways involved in the inflammatory cascade. A notable mechanism of action is the inhibition of prostaglandin synthesis.[2] Prostaglandins are lipid compounds with hormone-like effects, playing a crucial role in inflammation.

One of the key enzymes in prostaglandin synthesis is cyclooxygenase (COX). Several fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[1][3]

Quantitative Data: Anti-inflammatory Activity of Dihydrobenzofuran Derivatives
CompoundAssayTarget/MediatorIC50 (µM)Reference
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneCarrageenan-induced paw edema (rat)InflammationMore potent than diclofenac[2]
Fluorinated Dihydrobenzofuran Derivative 1LPS-stimulated macrophagesInterleukin-6 (IL-6)1.2[1][3]
Fluorinated Dihydrobenzofuran Derivative 2LPS-stimulated macrophagesChemokine (C-C) Ligand 2 (CCL2)1.5[1][3]
Fluorinated Dihydrobenzofuran Derivative 3LPS-stimulated macrophagesNitric Oxide (NO)2.4[1][3]
Fluorinated Dihydrobenzofuran Derivative 4LPS-stimulated macrophagesProstaglandin E2 (PGE2)1.1[1][3]
Piperazine/benzofuran hybrid 5dLPS-stimulated RAW264.7 cellsNitric Oxide (NO)52.23 ± 0.97[4][5]
Signaling Pathway: Inhibition of NF-κB by Dihydrobenzofuran Derivatives

Many anti-inflammatory agents exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Dihydrobenzofuran derivatives have been shown to inhibit this pathway by preventing the phosphorylation of key signaling molecules.[4][5]

NF_kappaB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates (P) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IkBa NFkB_IkBa->NFkB Releases NFkB_IkBa->NFkB Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription Activates DHF_core Dihydrobenzofuran Derivative DHF_core->IKK_complex Inhibits Phosphorylation

Inhibition of the NF-κB Signaling Pathway.

Anticancer Activity

The dihydrobenzofuran scaffold is present in numerous compounds with significant anticancer properties. These molecules can induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with critical cellular processes like tubulin polymerization.[6]

Dihydrobenzofuran lignans, for example, have been identified as a new class of antimitotic agents that inhibit tubulin polymerization, a process essential for cell division.[6] Other derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.

Quantitative Data: Anticancer Activity of Dihydrobenzofuran Derivatives
CompoundCancer Cell LineActivityIC50 / GI50 (µM)Reference
Methyl (E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoate (2b)60 human tumor cell linesGrowth InhibitionAverage GI50: 0.3[6]
Racemic 2bIn vitroTubulin Polymerization Inhibition13 ± 1[6]
Fluorinated Dihydrobenzofuran Derivative 1HCT116 (colorectal adenocarcinoma)Proliferation Inhibition19.5[1]
Fluorinated Dihydrobenzofuran Derivative 2HCT116 (colorectal adenocarcinoma)Proliferation Inhibition24.8[1]
Dihydrobenzofuran derivative 1CAL-27 (oral cancer)Cytotoxicity48.52 ± 0.95[7]
Dihydrobenzofuran derivative 1NCI-H460 (lung cancer)Cytotoxicity53.24 ± 1.49[7]
Signaling Pathway: Induction of Apoptosis by Dihydrobenzofuran Derivatives

A key mechanism of anticancer activity for many dihydrobenzofuran derivatives is the induction of apoptosis. This is often achieved by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.[3][8]

Apoptosis_Induction DHF_core Dihydrobenzofuran Derivative Bcl2 Bcl-2 (Anti-apoptotic) DHF_core->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DHF_core->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Induction of Apoptosis via Bcl-2/Bax Regulation.

Antimicrobial Activity

The dihydrobenzofuran core is also a key feature in compounds exhibiting antimicrobial activity against a range of pathogenic bacteria and fungi. The specific substitutions on the core structure play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Quantitative Data: Antimicrobial Activity of Dihydrobenzofuran Derivatives
Compound ClassOrganismActivityMIC (µg/mL)Reference
Benzofuran-triazine derivative 8eStaphylococcus aureus (Gram-positive)Antibacterial32-125[9]
Benzofuran-triazine derivative 8eBacillus subtilis (Gram-positive)Antibacterial32-125[9]
Benzofuran-triazine derivative 8eEscherichia coli (Gram-negative)Antibacterial32-125[9]
Benzofuran-triazine derivative 8eSalmonella enteritidis (Gram-negative)Antibacterial32-125[9]
Aza-benzofuran derivative 1Salmonella typhimuriumAntibacterial12.5[10]
Aza-benzofuran derivative 1Escherichia coliAntibacterial25[10]
Aza-benzofuran derivative 1Staphylococcus aureusAntibacterial12.5[10]
Oxa-benzofuran derivative 5Penicillium italicumAntifungal12.5[10]
Oxa-benzofuran derivative 6Colletotrichum musaeAntifungal12.5-25[10]

Neuroprotective Effects

Emerging research has highlighted the potential of dihydrobenzofuran-containing compounds in the context of neurodegenerative diseases such as Alzheimer's disease. These compounds can exert neuroprotective effects through various mechanisms, including the modulation of key neurochemical, oxidative, and neuroinflammatory pathways. For instance, certain derivatives have been shown to improve memory performance in animal models and reduce oxidative stress markers in the brain.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

  • Male Wistar rats (150-200 g) are used.

  • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound or vehicle (control) is administered intraperitoneally or orally.

  • After a specific period (e.g., 30 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[11]

  • The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

  • The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

Procedure:

  • Purified tubulin (e.g., from bovine brain) is used.

  • The assay is typically performed in a 96-well plate format.

  • A reaction mixture containing tubulin, GTP (guanosine triphosphate), and a polymerization buffer is prepared and kept on ice.

  • The test compound, a known inhibitor (e.g., nocodazole), or a known promoter (e.g., paclitaxel) is added to the wells.[12]

  • The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • The change in absorbance (turbidity) at 340 nm or 350 nm is monitored over time (e.g., every 30 seconds for 90 minutes).[12][13] An increase in absorbance indicates tubulin polymerization.

Cyclooxygenase (COX) Inhibitor Screening Assay

This in vitro assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Procedure:

  • The assay can be performed using purified ovine COX-1 and human recombinant COX-2.

  • The reaction is typically carried out in reaction tubes at 37°C.[6]

  • A reaction mixture containing reaction buffer, heme (a cofactor), and the respective COX enzyme is prepared.

  • The test inhibitor or vehicle is added to the tubes and pre-incubated.

  • The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • The product of the COX reaction (e.g., Prostaglandin E2) is measured, often using an enzyme immunoassay (EIA).[6] The amount of product formed is inversely proportional to the inhibitory activity of the compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[8][14]

  • The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[15]

  • The plate is incubated for 2-4 hours at 37°C, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[15][8]

  • The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.[14]

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[15][3] The intensity of the color is directly proportional to the number of viable cells.

Zymosan-Induced Air Pouch Model in Mice

This in vivo model is used to study local inflammation.

Procedure:

  • A subcutaneous air pouch is created on the dorsum of mice by injecting sterile air. The pouch is re-inflated on subsequent days to allow for the formation of a lining similar to a synovial membrane.[16]

  • To induce inflammation, a solution of zymosan (a yeast cell wall component) is injected into the air pouch.[17]

  • The test compound or vehicle is administered, typically before the zymosan injection.

  • After a set period (e.g., 6 hours), the animals are euthanized, and the exudate from the pouch is collected.

  • The volume of the exudate and the number of inflammatory cells (e.g., neutrophils) in the exudate are measured to quantify the inflammatory response.

In Vitro Anti-inflammatory Assay in Macrophages

This assay assesses the anti-inflammatory effects of compounds on cultured macrophage cells.

Procedure:

  • A macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured in appropriate medium.

  • The cells are seeded in multi-well plates. For THP-1 monocytes, differentiation into macrophages is induced using phorbol 12-myristate 13-acetate (PMA).

  • Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

  • The cells are co-incubated with various concentrations of the test compound.

  • After the incubation period, the cell culture supernatant is collected.

  • The levels of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in the supernatant are quantified using methods like the Griess assay for NO and enzyme-linked immunosorbent assays (ELISAs) for cytokines.

Conclusion

The dihydrobenzofuran core represents a remarkably versatile and biologically significant scaffold in the realm of drug discovery and development. Its prevalence in nature and the diverse pharmacological activities exhibited by its derivatives underscore its importance as a privileged structure. The ability of dihydrobenzofuran-based compounds to modulate key signaling pathways involved in inflammation and apoptosis highlights their therapeutic potential for a range of diseases, including inflammatory disorders and cancer. The continued exploration of the chemical space around this core, coupled with detailed mechanistic studies and robust preclinical evaluations, holds great promise for the development of novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique properties of the dihydrobenzofuran scaffold in their drug discovery endeavors.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate from 2-Allylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the multi-step synthesis of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate, a key intermediate in pharmaceutical synthesis. The synthesis commences with appropriately substituted phenols, which are converted to 2-allylphenol derivatives via a thermal Claisen rearrangement. Subsequent oxidative cyclization yields the 2,3-dihydrobenzofuran core, which is then functionalized at the 5-position through a Friedel-Crafts acylation, followed by reduction and esterification to afford the target compound. This application note includes comprehensive experimental procedures, tabulated data for key steps, and workflow diagrams to ensure clarity and reproducibility.

Overall Synthetic Pathway

The synthesis is a three-stage process starting from a substituted phenol.

  • Stage 1: O-Allylation and Claisen Rearrangement: A phenol is first allylated to form an allyl phenyl ether, which then undergoes a thermal[1][1]-sigmatropic rearrangement to produce a 2-allylphenol derivative.[2][3][4]

  • Stage 2: Oxidative Cyclization: The 2-allylphenol intermediate is subjected to an oxidative cyclization to form the core 2,3-dihydrobenzofuran structure.[5][6][7]

  • Stage 3: Side-Chain Installation: The dihydrobenzofuran ring is functionalized at the 5-position via Friedel-Crafts acylation, followed by a Wolff-Kishner reduction and subsequent esterification to yield the final product, this compound.[8]

G cluster_0 Overall Synthesis Workflow A Substituted Phenol B Allyl Phenyl Ether Derivative A->B O-Allylation C 2-Allylphenol Derivative B->C Claisen Rearrangement (Stage 1) D 2,3-Dihydrobenzofuran Derivative C->D Oxidative Cyclization (Stage 2) E Ethyl 2-oxo-2-(2,3-dihydrobenzofuran-5-yl)acetate D->E Friedel-Crafts Acylation F 2-(2,3-Dihydrobenzofuran-5-yl)acetic Acid E->F Wolff-Kishner Reduction G This compound (Final Product) F->G Esterification (Stage 3) G cluster_1 Claisen Rearrangement Mechanism start Allyl Phenyl Ether ts Cyclic Transition State (6-membered ring) start->ts Heat (Δ) [3,3]-Sigmatropic Shift intermediate Non-aromatic Dienone Intermediate ts->intermediate end 2-Allylphenol (Aromatic Product) intermediate->end Tautomerization (Enolization) G cluster_2 Side-Chain Installation Workflow dhbf 2,3-Dihydrobenzofuran acylation Friedel-Crafts Acylation dhbf->acylation 1. EtOOCCOCl, AlCl₃ keto_ester α-Keto Ester Intermediate acylation->keto_ester reduction Wolff-Kishner Reduction keto_ester->reduction 2. H₂NNH₂, KOH, Δ acid Acetic Acid Derivative reduction->acid esterification Fischer Esterification acid->esterification 3. MeOH, H⁺, Δ final_product Methyl Acetate Product esterification->final_product

References

Application Notes and Protocols for Dihydrobenzofuran Synthesis via Rhodium-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrobenzofurans are a pivotal structural motif present in a wide array of natural products and pharmacologically active compounds. Their synthesis has been a subject of intense research, with transition metal-catalyzed C-H activation emerging as a powerful and atom-economical strategy. Among these methods, rhodium-catalyzed C-H activation offers a versatile and efficient pathway to construct the dihydrobenzofuran core under relatively mild conditions. This document provides detailed application notes and experimental protocols for three distinct rhodium-catalyzed methodologies for the synthesis of dihydrobenzofurans, targeting a broad range of substrates.

I. Rh(III)-Catalyzed [3+2] Annulation of N-Phenoxyacetamides with 1,3-Dienes

This method, developed by Wu and coworkers, describes a redox-neutral [3+2] annulation via carbooxygenation of 1,3-dienes.[1][2] The use of N-phenoxyacetamide as the arylating reagent and directing group allows for efficient construction of the dihydrobenzofuran skeleton.

Data Presentation

Table 1: Substrate Scope for the Annulation of N-Phenoxyacetamides with 1,3-Dienes

EntryN-Phenoxyacetamide (Substituent)1,3-DieneProductYield (%)
1H2,4-Hexadiene2,3-dimethyl-2-(prop-1-en-1-yl)-2,3-dihydrobenzofuran85
24-Me2,4-Hexadiene5-methyl-2,3-dimethyl-2-(prop-1-en-1-yl)-2,3-dihydrobenzofuran82
34-F2,4-Hexadiene5-fluoro-2,3-dimethyl-2-(prop-1-en-1-yl)-2,3-dihydrobenzofuran75
44-Cl2,4-Hexadiene5-chloro-2,3-dimethyl-2-(prop-1-en-1-yl)-2,3-dihydrobenzofuran78
5H1,3-Octadiene2-butyl-3-methyl-2-(prop-1-en-1-yl)-2,3-dihydrobenzofuran72
6HIsoprene2,2-dimethyl-3-vinyl-2,3-dihydrobenzofuran65

Reaction Conditions: N-Phenoxyacetamide (0.2 mmol), 1,3-diene (0.4 mmol), [Cp*RhCl₂]₂ (2 mol %), AgSbF₆ (20 mol %), and CsOAc (1.0 equiv) in DCE (1.0 mL) at 80 °C for 12 h.

Experimental Protocol

General Procedure for the Synthesis of 2,3-Disubstituted-2,3-dihydrobenzofurans:

  • To a sealed reaction tube, add N-phenoxyacetamide (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.004 mmol, 2 mol %), AgSbF₆ (13.7 mg, 0.04 mmol, 20 mol %), and CsOAc (38.4 mg, 0.2 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the corresponding 1,3-diene (0.4 mmol, 2.0 equiv) and 1,2-dichloroethane (DCE, 1.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to afford the desired dihydrobenzofuran product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Catalytic Cycle

G Catalytic Cycle for Annulation with 1,3-Dienes Rh_III [Cp*Rh(III)] Intermediate_A Rhodacycle Intermediate A Rh_III->Intermediate_A - AcOH Intermediate_B Diene Coordinated Intermediate B Intermediate_A->Intermediate_B + 1,3-Diene Intermediate_C Allyl-Rh(III) Intermediate C Intermediate_B->Intermediate_C Carborhodation Product Dihydrobenzofuran Intermediate_C->Product Reductive Elimination Substrate_1 N-Phenoxyacetamide Substrate_1->Rh_III C-H Activation Substrate_2 1,3-Diene

Figure 1: Proposed catalytic cycle for the Rh(III)-catalyzed [3+2] annulation of N-phenoxyacetamides with 1,3-dienes.

II. Rh(III)-Catalyzed Redox-Neutral Annulation of N-Aryloxyacetamides with Alkynyloxiranes

This protocol details an efficient synthesis of highly functionalized 2,3-dihydrobenzofurans bearing an exocyclic E-allylic alcohol and a tetrasubstituted carbon center. The reaction proceeds under mild, redox-neutral conditions with a broad substrate scope.

Data Presentation

Table 2: Substrate Scope for the Annulation of N-Aryloxyacetamides with Alkynyloxiranes

EntryN-Aryloxyacetamide (Substituent)Alkynyloxirane (R)ProductYield (%)
1HPh3-(1-hydroxy-3-phenylallyl)-3-methyl-2,3-dihydrobenzofuran-2-one82
24-MeOPh5-methoxy-3-(1-hydroxy-3-phenylallyl)-3-methyl-2,3-dihydrobenzofuran-2-one78
34-ClPh5-chloro-3-(1-hydroxy-3-phenylallyl)-3-methyl-2,3-dihydrobenzofuran-2-one75
4HCy3-(3-cyclohexyl-1-hydroxyallyl)-3-methyl-2,3-dihydrobenzofuran-2-one71
5Hn-Bu3-(1-hydroxyhept-2-en-1-yl)-3-methyl-2,3-dihydrobenzofuran-2-one68

Reaction Conditions: N-Aryloxyacetamide (0.2 mmol), alkynyloxirane (0.24 mmol), [Cp*RhCl₂]₂ (2.5 mol %), AgSbF₆ (20 mol %), and NaOAc (1.0 equiv) in t-AmylOH (2.0 mL) at 60 °C for 12 h.

Experimental Protocol

General Procedure for the Synthesis of Functionalized 2,3-Dihydrobenzofurans:

  • In a dried Schlenk tube, combine N-aryloxyacetamide (0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.005 mmol, 2.5 mol %), AgSbF₆ (13.7 mg, 0.04 mmol, 20 mol %), and NaOAc (16.4 mg, 0.2 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with argon (this process should be repeated three times).

  • Add the corresponding alkynyloxirane (0.24 mmol, 1.2 equiv) followed by tert-amyl alcohol (2.0 mL) under an argon atmosphere.

  • Stir the mixture at 60 °C for 12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (2 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to yield the pure dihydrobenzofuran derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Workflow

G Experimental Workflow Start Start Reagents Combine Reactants: N-Aryloxyacetamide, [Cp*RhCl2]2, AgSbF6, NaOAc Start->Reagents Inert Evacuate and Backfill with Argon (3x) Reagents->Inert Add_Substrates Add Alkynyloxirane and t-AmylOH Inert->Add_Substrates React Stir at 60 °C for 12 h Add_Substrates->React Workup Cool, Dilute with EtOAc, Filter through Celite React->Workup Purify Concentrate and Purify by Flash Column Chromatography Workup->Purify End Characterize Product Purify->End

Figure 2: General experimental workflow for the synthesis of dihydrobenzofurans from N-aryloxyacetamides and alkynyloxiranes.

III. Rh(III)-Catalyzed Dearomatizing [3+2] Annulation of 2-Alkenylphenols with Alkynes

This protocol, based on the work of Mascareñas, Gulías, and coworkers, provides a pathway to spirocyclic dihydrobenzofurans through a formal [3C+2C] cycloaddition.[3][4] This reaction involves the cleavage of a terminal C-H bond of the alkenyl moiety and dearomatization of the phenol ring.

Data Presentation

Table 3: Substrate Scope for the Dearomatizing Annulation of 2-Alkenylphenols with Alkynes

Entry2-Alkenylphenol (Substituent)Alkyne (R¹, R²)ProductYield (%)
1HPh, Ph1',1'-diphenylspiro[benzofuran-3,2'-cycloprop]-2(3H)-ene97
24-MeOPh, Ph5-methoxy-1',1'-diphenylspiro[benzofuran-3,2'-cycloprop]-2(3H)-ene95
3HMe, Me1',1'-dimethylspiro[benzofuran-3,2'-cycloprop]-2(3H)-ene85
4HPh, Me1'-methyl-1'-phenylspiro[benzofuran-3,2'-cycloprop]-2(3H)-ene89
5HEt, Et1',1'-diethylspiro[benzofuran-3,2'-cycloprop]-2(3H)-ene91

Reaction Conditions: 2-Alkenylphenol (0.50 mmol), alkyne (0.33 mmol), [Cp*RhCl₂]₂ (2.5 mol %), and Cu(OAc)₂·H₂O (0.5 equiv) in CH₃CN (2.0 mL) at 40 °C under an air balloon.

Experimental Protocol

General Procedure for the Synthesis of Spirocyclic Dihydrobenzofurans:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-alkenylphenol (0.50 mmol, 1.5 equiv), the alkyne (0.33 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (5.1 mg, 0.00825 mmol, 2.5 mol %), and Cu(OAc)₂·H₂O (33 mg, 0.165 mmol, 0.5 equiv).

  • Add acetonitrile (CH₃CN, 2.0 mL).

  • Seal the vial with a cap and place an air-filled balloon pierced with a needle through the septum.

  • Place the reaction vial in a preheated heating block at 40 °C.

  • Stir the mixture vigorously for 2-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a short pad of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (typically with a hexane/ethyl acetate gradient) to afford the pure spirocyclic dihydrobenzofuran.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS analysis.

Logical Relationship Diagram

G Logical Relationships in Spirocycle Formation Start 2-Alkenylphenol + Alkyne CH_Activation Vinylic C-H Activation & O-H Deprotonation Start->CH_Activation Catalyst_System Rh(III) Catalyst: [Cp*RhCl2]2 Oxidant: Cu(OAc)2·H2O Catalyst_System->CH_Activation Annulation [3+2] Annulation CH_Activation->Annulation Dearomatization Dearomatization of Phenol Ring Annulation->Dearomatization Product Spirocyclic Dihydrobenzofuran Dearomatization->Product

Figure 3: Logical flow diagram illustrating the key steps in the Rh(III)-catalyzed dearomatizing annulation to form spirocyclic dihydrobenzofurans.

References

Application Notes and Protocols for the Synthesis of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate. The synthesis is a two-step process commencing with the preparation of the precursor, 2,3-dihydrobenzofuran-5-ylacetic acid, followed by its esterification to yield the final product. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocol outlined below describes a reliable method for its preparation in a laboratory setting. The first stage involves the synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid from 2,3-dihydrobenzofuran via a Friedel-Crafts acylation, followed by hydrolysis and a Wolff-Kishner-Huang Minlon reduction. The subsequent step is a Fischer esterification of the resulting carboxylic acid to produce the target methyl ester.

Reaction Scheme

Reaction_Scheme start 2,3-Dihydrobenzofuran step1 1. Friedel-Crafts Acylation 2. Hydrolysis 3. Wolff-Kishner-Huang Minlon Reduction start->step1 intermediate_acid 2,3-Dihydrobenzofuran-5-ylacetic acid step2 Fischer Esterification (Methanol, H₂SO₄) intermediate_acid->step2 final_product This compound step1->intermediate_acid step2->final_product

Caption: Overall reaction scheme for the synthesis.

Experimental Protocols

Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid

This procedure is adapted from a known method for preparing the darifenacin intermediate.[1]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)
2,3-Dihydrobenzofuran120.1536 g0.30
Oxalyl chloride monoethyl ester136.5345 g0.33
Aluminum trichloride133.3456 g0.42
Dichloromethane84.93280 g-
Sodium hydroxide40.0013.2 g0.33
Hydrazine hydrate50.06~60 g-
Concentrated Hydrochloric acid36.46As needed-
Water18.02As needed-
Ethyl acetate88.11As needed-
Activated carbon-As needed-

Procedure:

  • Friedel-Crafts Acylation:

    • In a reaction vessel, add 56 g (0.42 mol) of aluminum trichloride to 280 g of dichloromethane and cool the mixture to 0°C.

    • While maintaining the temperature below 10°C, slowly add 45 g (0.33 mol) of oxalyl chloride monoethyl ester dropwise.

    • After the addition is complete, stir the mixture at this temperature for 1 hour.

    • Continue to maintain the temperature below 10°C and add 36 g (0.30 mol) of 2,3-dihydrobenzofuran dropwise.

    • Allow the reaction to proceed at room temperature overnight.

  • Hydrolysis:

    • To the product from the previous step, add 75 g of water and 13.2 g (0.33 mol) of sodium hydroxide.

    • Stir the mixture at room temperature overnight to hydrolyze the ester.

  • Wolff-Kishner-Huang Minlon Reduction:

    • Heat the reaction mixture to an internal temperature of 90-95°C and maintain for 1-2 hours.

    • Add approximately 30 g of hydrazine hydrate, followed by an aqueous solution containing 200 g of sodium hydroxide.

    • Keep the temperature at 95-100°C and react for about 22 hours.

    • Add another 30 g of hydrazine hydrate and continue the reaction for an additional 4-6 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture.

    • Adjust the pH to 2-3 with concentrated hydrochloric acid, which will cause a solid to precipitate.

    • Filter the solid and redisperse it in 600 g of water.

    • Add 10N sodium hydroxide solution dropwise until the solid completely dissolves.

    • Extract any impurities with ethyl acetate (2 x 300 g).

    • Treat the aqueous phase with activated carbon for decolorization and then filter.

    • Cool the filtrate below 20°C and adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2,3-dihydrobenzofuran-5-ylacetic acid. The reported yield for a similar process is approximately 70.1%.[1]

Synthesis of this compound

This procedure is a standard Fischer esterification, adapted from a similar synthesis.[2][3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mol)
2,3-dihydrobenzofuran-5-ylacetic acid178.18(e.g., 10.0 g)(e.g., 0.056)
Methanol32.04(e.g., 100 mL)(e.g., 2.47)
Concentrated Sulfuric acid98.08(e.g., 2 mL)-
Saturated Sodium bicarbonate solution-As needed-
Ethyl acetate88.11As needed-
Anhydrous Sodium sulfate142.04As needed-

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve 2,3-dihydrobenzofuran-5-ylacetic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux the mixture for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water to the reaction mixture and extract the product with ethyl acetate.

    • Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by flash chromatography if necessary.

Data Summary

Table 1: Reactant and Product Information

CompoundIUPAC NameMolar Mass ( g/mol )Physical State
Starting Material 2,3-Dihydrobenzofuran120.15Liquid
Intermediate 2,3-Dihydrobenzofuran-5-ylacetic acid178.18Solid
Final Product This compound192.21Liquid/Solid

Table 2: Expected Yields

Reaction StepProductTheoretical YieldExpected Yield (%)
Synthesis of Acid2,3-Dihydrobenzofuran-5-ylacetic acid53.4 g~70%[1]
EsterificationThis compound(Varies)>75%[2]

Experimental Workflow Diagram

Experimental_Workflow start Start: 2,3-Dihydrobenzofuran acylation Friedel-Crafts Acylation (AlCl₃, Oxalyl chloride monoethyl ester, DCM) start->acylation hydrolysis Hydrolysis (NaOH, H₂O) acylation->hydrolysis reduction Wolff-Kishner-Huang Minlon Reduction (Hydrazine hydrate, NaOH) hydrolysis->reduction workup1 Acidification, Filtration, and Purification reduction->workup1 intermediate Intermediate: 2,3-Dihydrobenzofuran-5-ylacetic acid workup1->intermediate esterification Fischer Esterification (Methanol, H₂SO₄, Reflux) intermediate->esterification workup2 Extraction and Neutralization esterification->workup2 purification Drying and Concentration (Optional: Chromatography) workup2->purification product Final Product: This compound purification->product

References

Application Notes: Synthesis of Potent GPR119 Agonists Utilizing a Dihydrobenzofuran Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders. Its activation stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. This dual mechanism of action makes GPR119 agonists attractive candidates for novel anti-diabetic drugs. This document provides detailed protocols for the synthesis of a series of potent GPR119 agonists featuring a 2,3-dihydrobenzofuran core, starting from "Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate".

GPR119 Signaling Pathway

Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.

GPR119_Signaling_Pathway GPR119 GPR119 Gas Gαs GPR119->Gas AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes conversion Agonist GPR119 Agonist Agonist->GPR119 Gas->AC ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates Secretion ↑ Glucose-Stimulated Insulin Secretion & GLP-1 Release PKA->Secretion

Caption: GPR119 Signaling Pathway

Experimental Protocols

The synthesis of the target GPR119 agonists involves a multi-step process commencing with the preparation of the key intermediate, 2-(2,3-dihydrobenzofuran-5-yl)acetic acid, followed by its conversion to the corresponding methyl ester and subsequent elaboration to the final products.

Protocol 1: Synthesis of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid[1]

This protocol describes the hydrolysis of a morpholide precursor to yield the desired carboxylic acid.

Materials:

  • 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide

  • Acetic acid

  • Concentrated sulfuric acid

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Sodium sulfate

  • Acetone

  • Hexane

Procedure:

  • A solution of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g) in a mixture of acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml) is heated at reflux for 3 hours.

  • The reaction mixture is cooled to room temperature and then poured into water.

  • The product is extracted with ethyl acetate. The combined organic extracts are washed five times with water.

  • The organic solution is then extracted with a saturated aqueous sodium bicarbonate solution.

  • The aqueous solution is acidified and then extracted with ethyl acetate.

  • The combined ethyl acetate extracts are dried over sodium sulfate and concentrated under reduced pressure.

  • The resulting residue is recrystallized from acetone/hexane to afford 2,3-dihydrobenzofuran-5-ylacetic acid.

Protocol 2: Synthesis of this compound

This protocol outlines the esterification of the carboxylic acid prepared in Protocol 1.

Materials:

  • 2-(2,3-dihydrobenzofuran-5-yl)acetic acid

  • Methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a solution of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid in methanol, a catalytic amount of concentrated sulfuric acid is added.

  • The reaction mixture is heated at reflux until the reaction is complete (monitored by TLC).

  • The mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Protocol 3: General Procedure for the Synthesis of Dihydrobenzofuran-based GPR119 Agonists[2]

This protocol describes the coupling of the key dihydrobenzofuran intermediate with various amines to generate the final GPR119 agonists. The synthesis of a representative compound is detailed below.

Materials:

  • This compound

  • Appropriate amine (e.g., a substituted piperidine or piperazine derivative)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure (Example for amide coupling):

  • Hydrolysis of the ester: The this compound is first hydrolyzed to the corresponding carboxylic acid (as described in Protocol 1, if starting from the ester).

  • Amide Coupling: To a solution of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid in an anhydrous solvent (e.g., DMF), the appropriate amine, a coupling agent (e.g., HATU), and a base (e.g., DIPEA) are added.

  • The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

  • The reaction mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired GPR119 agonist.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

GPR119_Agonist_Synthesis Start 2,3-Dihydrobenzofuran-5-ylthioacetic acid morpholide Acid 2-(2,3-Dihydrobenzofuran-5-yl)acetic acid Start->Acid Hydrolysis (Protocol 1) Ester This compound Acid->Ester Esterification (Protocol 2) Agonist Dihydrobenzofuran-based GPR119 Agonist Acid->Agonist Amide Coupling (Protocol 3) Ester->Acid Hydrolysis Amine Substituted Amine (e.g., Piperidine/Piperazine derivative) Amine->Agonist

Caption: Synthetic Workflow for GPR119 Agonists

Quantitative Data

The following table summarizes the in vitro potency of representative GPR119 agonists with the 2,3-dihydrobenzofuran core, as determined by a cAMP accumulation assay in cells expressing human GPR119.[1]

Compound IDR¹ GroupR² GrouphGPR119 EC₅₀ (nM)
13a Isopropyl2-Pyridyl15
13b Cyclobutyl2-Pyridyl8
13c Cyclopentyl2-Pyridyl5
24 Cyclopentyl5-Methyl-2-pyridyl3

EC₅₀ values represent the concentration of the compound that elicits a half-maximal response.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis and preliminary evaluation of potent GPR119 agonists based on a 2,3-dihydrobenzofuran scaffold. The use of "this compound" as a key intermediate offers a versatile entry point for the generation of a diverse library of analogs for structure-activity relationship studies and further drug development efforts in the pursuit of novel therapeutics for type 2 diabetes.

References

Application Notes and Protocols: "Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate" as an Intermediate for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] "Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate" is a key intermediate for the synthesis of a variety of these derivatives. Its structure allows for facile modification, making it an ideal starting point for the development of novel anti-inflammatory agents. This document provides detailed protocols for the synthesis of a representative anti-inflammatory compound from this intermediate and methods for evaluating its biological activity. The primary mechanisms of action for many benzofuran-based anti-inflammatory agents involve the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), as well as modulation of inflammatory signaling pathways such as NF-κB and MAPK.[4][5]

Synthetic Protocol: From Intermediate to a Potent Anti-inflammatory Agent

A plausible and common synthetic route to enhance the anti-inflammatory potential of the 2,3-dihydrobenzofuran scaffold involves the conversion of the methyl ester of "this compound" to a carboxylic acid, followed by amide coupling with a suitable amine. This approach allows for the introduction of various functionalities to explore structure-activity relationships (SAR).

Step 1: Hydrolysis of this compound

This step converts the starting methyl ester to the corresponding carboxylic acid, which is essential for the subsequent amide coupling reaction.

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl, 1N)

    • Deionized water

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ester) in a round-bottom flask.

    • Add a 2M aqueous solution of sodium hydroxide (2.0 eq) to the flask.

    • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature and remove the methanol using a rotary evaporator.

    • Dilute the residue with deionized water and acidify to pH 2-3 with 1N HCl. A precipitate of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid should form.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-(2,3-dihydrobenzofuran-5-yl)acetic acid. The product can be purified further by recrystallization if necessary.

Step 2: Amide Coupling to Synthesize a Representative Anti-inflammatory Agent

This step involves coupling the synthesized carboxylic acid with an amine, for instance, 4-chloroaniline, to yield a novel derivative.

  • Materials:

    • 2-(2,3-dihydrobenzofuran-5-yl)acetic acid (from Step 1)

    • 4-chloroaniline

    • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 2-(2,3-dihydrobenzofuran-5-yl)acetic acid (1.0 eq) and 4-chloroaniline (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add DMAP (0.1 eq) to the solution.

    • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

    • Slowly add the DCC solution to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final compound, N-(4-chlorophenyl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide.

Quantitative Data Presentation

The anti-inflammatory activity of novel compounds derived from "this compound" can be quantified through various in vitro and in vivo assays. The following tables present representative data for a potent dihydrobenzofuran derivative.

Table 1: In Vitro Enzyme Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Representative Dihydrobenzofuran Derivative 15.20.255.860.8
Celecoxib (Reference) >1000.04>100>2500
Indomethacin (Reference) 0.11.5>1000.07

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3hUlcerogenic Index
Representative Dihydrobenzofuran Derivative 2065%1.2
Indomethacin (Reference) 1072%4.5
Control -0%0

Experimental Protocols for Biological Evaluation

1. In Vitro COX-1/COX-2 Inhibition Assay

  • Principle: The ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by ovine COX-1 and human recombinant COX-2 is measured using an enzyme immunoassay (EIA) kit.

  • Procedure:

    • Prepare a series of concentrations of the test compound.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Stop the reaction by adding a solution of HCl.

    • Measure the concentration of prostaglandin F2α (a stable metabolite of PGH2) using a specific EIA kit.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

2. In Vitro 5-LOX Inhibition Assay

  • Principle: The assay measures the ability of a compound to inhibit the 5-lipoxygenase-catalyzed conversion of arachidonic acid to leukotrienes.

  • Procedure:

    • Isolate human polymorphonuclear leukocytes (PMNLs) from whole blood.

    • Pre-incubate the PMNL suspension with the test compound at various concentrations for 15 minutes at 37°C.

    • Stimulate the cells with a calcium ionophore (e.g., A23187) in the presence of arachidonic acid.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding cold methanol.

    • Quantify the amount of leukotriene B4 (LTB4) produced using a specific EIA kit.

    • Calculate the percent inhibition and determine the IC₅₀ value.

3. In Vivo Carrageenan-Induced Paw Edema Assay

  • Principle: This is a standard model for evaluating the acute anti-inflammatory activity of a compound. Edema is induced by injecting carrageenan into the paw of a rat, and the reduction in swelling upon treatment with the test compound is measured.

  • Procedure:

    • Fast adult Wistar rats overnight.

    • Administer the test compound or vehicle (control) orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the control group.

Visualizations

G Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway 5LOX_Pathway 5-LOX Pathway Arachidonic_Acid->5LOX_Pathway Prostaglandins Prostaglandins (PGs) COX_Pathway->Prostaglandins Leukotrienes Leukotrienes (LTs) 5LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Dihydrobenzofuran_Derivative Dihydrobenzofuran Derivative Dihydrobenzofuran_Derivative->COX_Pathway Inhibits Dihydrobenzofuran_Derivative->5LOX_Pathway Inhibits

Caption: Dual inhibition of COX and 5-LOX pathways.

G Synthesis Synthesis of Dihydrobenzofuran Derivative from Intermediate In_Vitro_Screening In Vitro Screening (COX/5-LOX Inhibition) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Testing (Carrageenan-induced paw edema) Lead_Identification->In_Vivo_Testing Active Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Inactive or Suboptimal ADMET_Profiling ADMET Profiling In_Vivo_Testing->ADMET_Profiling ADMET_Profiling->Lead_Optimization End End ADMET_Profiling->End Successful Candidate Lead_Optimization->Synthesis

Caption: Drug discovery workflow for anti-inflammatory agents.

G Hydrolysis Hydrolysis Carboxylic_Acid 2-(2,3-dihydrobenzofuran-5-yl)acetic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Final_Product N-Aryl-2-(2,3-dihydrobenzofuran-5-yl)acetamide (e.g., N-(4-chlorophenyl) derivative) Amide_Coupling->Final_Product Biological_Activity Enhanced Anti-inflammatory Activity Final_Product->Biological_Activity

Caption: Synthetic relationship from intermediate to final product.

References

Analytical methods for the quantification of "Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for process optimization, quality control, and pharmacokinetic studies. This document provides detailed analytical methods for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, as well as Gas Chromatography-Mass Spectrometry (GC-MS).

The protocols described herein are proposed based on established methods for structurally similar compounds, including dihydrobenzofuran derivatives and methyl esters of phenylacetic acid.[1][2] Validation of these methods is required for specific applications.

Analytical Methods

Two primary analytical techniques are presented for the quantification of this compound:

  • High-Performance Liquid Chromatography with UV and Mass Spectrometry Detection (HPLC-UV/MS) : This method offers high sensitivity and selectivity and is suitable for the analysis of the compound in complex matrices such as plasma and tissue homogenates.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A robust and reliable technique, particularly for volatile and thermally stable compounds. This method is well-suited for purity analysis and quantification in organic synthesis reaction mixtures.[2][4]

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance of the proposed analytical methods. These values are derived from literature data for analogous compounds and should be confirmed during method validation.[1][2]

Table 1: HPLC-UV/MS Method Performance

ParameterExpected Performance
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL

Table 2: GC-MS Method Performance

ParameterExpected Performance
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL

Experimental Protocols

Method 1: HPLC-UV/MS Quantification

This protocol outlines the steps for the analysis of this compound using an HPLC system coupled with UV and mass spectrometric detectors.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a structurally similar and stable isotope-labeled compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.[1]
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
UV Detection 275 nm

3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined based on the compound's mass
Product Ion (m/z) To be determined by fragmentation analysis
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Method 2: GC-MS Quantification

This protocol is suitable for the analysis of the compound in samples from organic synthesis.

1. Sample Preparation (Reaction Mixture)

  • Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • If necessary, perform a liquid-liquid extraction to remove non-volatile impurities.

  • Add an appropriate internal standard (e.g., a compound with similar volatility and chemical properties).

  • Inject a portion of the prepared sample into the GC-MS system.

2. GC-MS Conditions

ParameterCondition
Column Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Start at 100 °C (hold for 2 minutes), ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Injector Temperature 250 °C
Injection Mode Splitless
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Scan Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined based on the compound's mass spectrum

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC UV UV Detection (275 nm) HPLC->UV MS MS Detection (ESI+, MRM) HPLC->MS Quantification Quantification UV->Quantification MS->Quantification

Caption: Workflow for HPLC-UV/MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Dilution Dilution Reaction->Dilution Extraction Liquid-Liquid Extraction (Optional) Dilution->Extraction GC GC Separation (Capillary Column) Extraction->GC MS MS Detection (EI, SIM) GC->MS Quantification Quantification MS->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Logical_Relationship cluster_methods Analytical Methods cluster_hplc_app HPLC Applications cluster_gcms_app GC-MS Applications Analyte This compound HPLC HPLC-UV/MS Analyte->HPLC GCMS GC-MS Analyte->GCMS PK Pharmacokinetic Studies HPLC->PK Bioanalysis Bioanalysis (Plasma, Tissue) HPLC->Bioanalysis Purity Purity Analysis GCMS->Purity Process In-Process Control GCMS->Process

Caption: Logical relationship between the analyte and the proposed analytical methods.

References

Application Note: HPLC Analysis of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Monitoring the progress of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the qualitative and quantitative analysis of reaction mixtures, offering high resolution and sensitivity for separating the target compound from starting materials, intermediates, and byproducts.[3][4] This application note provides a detailed protocol for the HPLC analysis of a typical reaction mixture in the synthesis of this compound.

Experimental Protocols

A robust Reversed-Phase HPLC (RP-HPLC) method is proposed for the routine analysis of the reaction mixture. RP-HPLC is well-suited for separating compounds based on their hydrophobicity, which is ideal for the target analyte and potential impurities.[5]

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.

  • Solvents: HPLC grade acetonitrile and water are required.

  • Buffer: HPLC grade formic acid or phosphoric acid can be used to control the pH of the mobile phase.[6]

  • Standards: Purified standards of this compound, starting materials, and any known byproducts are necessary for method development and validation.

  • Sample Preparation: The reaction mixture should be quenched, diluted with a suitable solvent (e.g., acetonitrile/water mixture), and filtered through a 0.45 µm syringe filter before injection.[5]

2. HPLC Method Parameters

The following parameters provide a starting point for method development and can be optimized for specific reaction conditions and impurity profiles.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Data Presentation

The quantitative data from the HPLC analysis of a hypothetical reaction mixture at a specific time point is summarized in the table below. The area normalization method can be used to estimate the relative concentrations of the components.[8] For more accurate quantification, calibration curves should be generated using certified reference standards.[8]

Table 1: Quantitative Analysis of a Hypothetical Reaction Mixture

Peak No.ComponentRetention Time (min)Peak Area (mAU*s)% Area
1Starting Material (e.g., 2,3-dihydrobenzofuran)3.51500010.0
2Reagent (e.g., Methyl 2-bromoacetate)5.22500016.7
3Product (this compound) 12.8 95000 63.3
4Byproduct 1 (e.g., dialkylated product)15.1100006.7
5Byproduct 2 (e.g., hydrolyzed acid)8.950003.3
Total 150000 100.0

Mandatory Visualization

The following diagrams illustrate the logical workflow for the HPLC analysis and a conceptual signaling pathway for method development.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing reaction_mixture Reaction Mixture quench Quench Reaction reaction_mixture->quench dilute Dilute with Mobile Phase quench->dilute filter Filter (0.45 µm) dilute->filter hplc_injection Inject into HPLC filter->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification method_development_pathway start Define Analytical Goal column_selection Column Selection (e.g., C18, Phenyl) start->column_selection mobile_phase Mobile Phase Optimization (ACN/Water, pH) column_selection->mobile_phase gradient Gradient Optimization mobile_phase->gradient detection Wavelength Selection gradient->detection validation Method Validation detection->validation

References

Application Note: Purification of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate using silica gel column chromatography. This method is designed to separate the target compound from reaction byproducts and unreacted starting materials.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Achieving high purity of this compound is crucial for subsequent synthetic steps and for ensuring the quality of the final products in drug development. Column chromatography is a widely used and effective technique for the purification of such organic compounds. This application note outlines a standard procedure for the purification of this compound using a silica gel stationary phase and a hexane/ethyl acetate mobile phase system.

Physicochemical Properties (for related compounds)

PropertyValue
Molecular FormulaC₁₁H₁₂O₄[1]
Molecular Weight208.21 g/mol [1][2]
AppearancePredicted to be a solid or oil
Boiling Point326.5±42.0 °C (Predicted)[1]
Density1.257±0.06 g/cm³[1]

Experimental Protocol

This protocol describes the purification of this compound on a laboratory scale. The quantities can be scaled up or down as needed.

Materials and Equipment
  • Stationary Phase: Silica gel (200-300 mesh)[3]

  • Mobile Phase Solvents: n-Hexane (or petroleum ether) and Ethyl Acetate (EtOAc)

  • Crude Sample: Crude this compound

  • Glass chromatography column

  • Separatory funnel (for gradient elution)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Column Preparation (Slurry Method)
  • Column Selection: Choose a glass column with appropriate dimensions based on the amount of crude product to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in n-hexane. The consistency should be easily pourable.

  • Packing the Column:

    • Secure the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column.

    • Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to allow some solvent to drain, which helps in uniform packing.

    • Ensure the silica gel bed does not run dry at any point.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

Sample Loading
  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Adsorption (Dry Loading - Recommended):

    • Add a small amount of silica gel to the dissolved crude product.

    • Concentrate the mixture using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the dried, adsorbed sample onto the top of the column.

  • Wet Loading:

    • If the crude product is an oil, dissolve it in a minimal amount of the initial mobile phase.

    • Carefully apply the solution to the top of the column using a pipette.

Elution and Fraction Collection
  • Initial Elution: Begin eluting the column with a low polarity mobile phase, such as 5% ethyl acetate in hexane.[3] The exact starting polarity should be determined by prior TLC analysis of the crude mixture.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A common gradient might be from 5% to 20% ethyl acetate in hexane. The gradient can be continuous (using a gradient mixer) or stepwise. A stepwise gradient for this purification could be:

    • Hexane:EtOAc (95:5)

    • Hexane:EtOAc (90:10)

    • Hexane:EtOAc (80:20)

  • Fraction Collection: Collect the eluent in fractions of a suitable volume in labeled test tubes or flasks.

  • Monitoring the Separation: Monitor the separation by collecting small spots from the outflow of the column on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., 20% ethyl acetate in hexane) and visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Combining Fractions: Combine the fractions that contain the pure product, as determined by TLC analysis.

Isolation of the Pure Product
  • Solvent Removal: Combine the pure fractions in a round-bottom flask.

  • Concentration: Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Final Drying: Dry the purified compound under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, MS, and HPLC.

Summary of Chromatographic Conditions

ParameterRecommended Conditions
Stationary Phase Silica Gel (200-300 mesh)[3]
Mobile Phase n-Hexane and Ethyl Acetate
Elution Mode Gradient Elution
Initial Mobile Phase 5% Ethyl Acetate in n-Hexane (v/v)
Final Mobile Phase Up to 20-30% Ethyl Acetate in n-Hexane (v/v)
Sample Loading Dry loading with silica gel is recommended
Monitoring Thin Layer Chromatography (TLC) with UV visualization and/or KMnO₄ staining

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_isolation Product Isolation cluster_analysis Analysis A Prepare Silica Gel Slurry B Pack Chromatography Column A->B D Load Sample onto Column C Prepare Crude Sample C->D E Elute with Gradient Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G G->F H Combine Pure Fractions G->H I Remove Solvent (Rotary Evaporation) H->I J Dry Under High Vacuum I->J K Characterize Pure Product (NMR, MS, HPLC) J->K

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Poor Separation:

    • Optimize the mobile phase composition by testing different solvent ratios with TLC.

    • Ensure the column is packed uniformly without any cracks or channels.

    • Use a slower flow rate to allow for better equilibration.

  • Compound Stuck on the Column:

    • Increase the polarity of the mobile phase further (e.g., higher percentage of ethyl acetate).

  • Band Broadening:

    • Load the sample in a narrow band using a minimal amount of solvent.

    • Avoid overloading the column with the crude material.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care as they are flammable and can be harmful if inhaled or in contact with skin.

  • Silica gel dust can be a respiratory irritant; handle it carefully.

References

Troubleshooting & Optimization

Common byproducts in the synthesis of "Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method involves a two-step synthesis starting from 2,3-dihydrobenzofuran, followed by esterification. The initial step is a Friedel-Crafts acylation with monoethyl oxalyl chloride to yield an α-keto ester. This intermediate is then subjected to a Wolff-Kishner reduction to give 2,3-dihydrobenzofuran-5-ylacetic acid. The final step is a Fischer esterification of the carboxylic acid with methanol to produce the target molecule, this compound.[1]

Q2: What are the most common byproducts I should expect in this synthesis?

The byproducts can originate from different stages of the synthesis:

  • Friedel-Crafts Acylation: The primary byproduct is the isomeric acylated product at the 7-position of the 2,3-dihydrobenzofuran ring. Polysubstituted products are also a possibility, though typically in lower yields.

  • Wolff-Kishner Reduction: Incomplete reduction can lead to the presence of the starting α-keto acid.

  • Fischer Esterification: The main impurity is the unreacted 2,3-dihydrobenzofuran-5-ylacetic acid due to the equilibrium nature of the reaction.

Q3: How can I minimize the formation of the isomeric byproduct during the Friedel-Crafts acylation?

The regioselectivity of the Friedel-Crafts acylation on 2,3-dihydrobenzofuran is influenced by the directing effect of the oxygen atom in the dihydrofuran ring, which activates the para-position (C5). To favor the formation of the 5-substituted product, it is crucial to control the reaction temperature and the rate of addition of the reactants. Running the reaction at a lower temperature can enhance the kinetic selectivity for the desired isomer.

Q4: My Wolff-Kishner reduction is incomplete. What can I do?

Incomplete reduction in a Wolff-Kishner reaction is often due to insufficient reaction time or temperature. Ensure that the reaction is heated to a sufficiently high temperature to facilitate the decomposition of the hydrazone intermediate. The choice of a high-boiling solvent like diethylene glycol is critical. Additionally, ensure that a stoichiometric excess of hydrazine and a strong base like potassium hydroxide are used.

Q5: How can I drive the Fischer esterification to completion?

To maximize the yield of the methyl ester, it is essential to shift the equilibrium towards the product side. This can be achieved by using a large excess of methanol, which acts as both a reactant and the solvent.[2][3] Alternatively, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also drive the reaction to completion.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired 5-acyl-2,3-dihydrobenzofuran in the Friedel-Crafts acylation. Formation of the 7-acyl isomer.Optimize reaction temperature; lower temperatures may favor the 5-isomer. Purify the product using column chromatography to separate the isomers.
Polysubstitution of the aromatic ring.Use a 1:1 molar ratio of 2,3-dihydrobenzofuran to monoethyl oxalyl chloride.
Presence of a significant amount of the α-keto acid after Wolff-Kishner reduction. Incomplete reaction.Ensure the reaction temperature is sufficiently high (typically >180 °C) and the reaction is run for an adequate amount of time. Use a high-boiling point solvent like diethylene glycol.
Insufficient amount of hydrazine or base.Use a molar excess of both hydrazine and a strong base (e.g., potassium hydroxide).
Incomplete conversion to the methyl ester during Fischer esterification. Equilibrium not sufficiently shifted towards the product.Use a large excess of methanol as the solvent.[2][3] Remove water as it is formed using a Dean-Stark apparatus or a drying agent.[2]
Insufficient acid catalyst.Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid) is used.[4]
Difficulty in isolating the final product. The product is an oil and difficult to crystallize.Purify by column chromatography on silica gel.
Emulsion formation during aqueous workup.Add a saturated brine solution to the aqueous layer to break the emulsion.

Experimental Protocols

Synthesis of 2,3-dihydrobenzofuran-5-ylacetic acid

This procedure is based on a described method for the synthesis of the intermediate carboxylic acid.[1]

  • Friedel-Crafts Acylation:

    • In a reaction vessel, add 56g (0.42 mol) of anhydrous aluminum trichloride to 280g of dichloromethane and cool the mixture to 0°C.

    • While maintaining the temperature below 10°C, slowly add 45g (0.33 mol) of monoethyl oxalyl chloride.

    • After the addition is complete, stir the mixture for 1 hour at the same temperature.

    • Then, while keeping the temperature below 10°C, add 36g (0.30 mol) of 2,3-dihydrobenzofuran.

    • Allow the reaction to proceed at room temperature overnight.

    • The reaction mixture is then quenched with ice water and the organic layer is separated, washed with sodium bicarbonate solution, dried, and concentrated to give the crude ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate.

  • Wolff-Kishner-Huang Minlon Reduction:

    • The crude ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate is first hydrolyzed to the corresponding α-keto acid sodium salt using sodium hydroxide in water.

    • The α-keto acid sodium salt is then reacted with hydrazine hydrate to form the hydrazone.

    • The hydrazone is heated in the presence of a strong base (e.g., potassium hydroxide) in a high-boiling solvent (e.g., diethylene glycol) to effect the reduction of the ketone to a methylene group, yielding the sodium salt of 2,3-dihydrobenzofuran-5-ylacetic acid.

    • Acidification of the reaction mixture with a mineral acid will precipitate the final product, 2,3-dihydrobenzofuran-5-ylacetic acid.[1]

Methyl Esterification of 2,3-dihydrobenzofuran-5-ylacetic acid (General Procedure)

This is a general procedure for Fischer esterification.[2][3][4]

  • Dissolve 2,3-dihydrobenzofuran-5-ylacetic acid in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizing Reaction Pathways

Synthesis_Byproducts cluster_FC Friedel-Crafts Acylation cluster_WK Wolff-Kishner Reduction cluster_Ester Fischer Esterification 2,3-Dihydrobenzofuran 2,3-Dihydrobenzofuran Ethyl_5_acyl Ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate (Desired Intermediate) 2,3-Dihydrobenzofuran->Ethyl_5_acyl AlCl3 Ethyl_7_acyl Ethyl 2-(2,3-dihydrobenzofuran-7-yl)-2-oxoacetate (Isomeric Byproduct) 2,3-Dihydrobenzofuran->Ethyl_7_acyl AlCl3 Monoethyl_oxalyl_chloride Monoethyl oxalyl chloride Monoethyl_oxalyl_chloride->Ethyl_5_acyl Monoethyl_oxalyl_chloride->Ethyl_7_acyl Carboxylic_Acid 2,3-Dihydrobenzofuran-5-ylacetic acid Ethyl_5_acyl->Carboxylic_Acid 1. NaOH, H2O 2. H2NNH2, KOH, heat Keto_Acid_Impurity 2-(2,3-Dihydrobenzofuran-5-yl)-2-oxoacetic acid (Incomplete Reduction) Ethyl_5_acyl->Keto_Acid_Impurity Incomplete Reaction Target_Molecule This compound (Final Product) Carboxylic_Acid->Target_Molecule Methanol, H+ Unreacted_Acid 2,3-Dihydrobenzofuran-5-ylacetic acid (Unreacted Starting Material) Target_Molecule->Unreacted_Acid Equilibrium

Caption: Synthetic pathway and potential byproducts.

References

Troubleshooting low yield in dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during dihydrobenzofuran synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My dihydrobenzofuran synthesis is resulting in a consistently low yield. What are the most common causes?

Answer:

Low yields in dihydrobenzofuran synthesis can stem from several factors. Systematically investigating the following areas is the most effective troubleshooting approach.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] Small-scale trial reactions can help determine the ideal conditions without committing large quantities of starting materials.[1]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion.[1] It is crucial to use reagents of appropriate purity and ensure solvents are dry when necessary.[1] The quality of starting materials can significantly impact the quality of the final product.[2][3]

  • Atmospheric Moisture and Oxygen: Many synthetic reactions are sensitive to air and moisture.[1] If your specific protocol is air-sensitive, employing proper inert atmosphere techniques (e.g., using a nitrogen or argon blanket) is essential.[1]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and consequently, lower yields.[1]

  • Product Decomposition: The desired dihydrobenzofuran derivative may be unstable under the reaction or workup conditions.[1] Monitoring the reaction's progress using techniques like TLC or LC-MS can help detect product degradation.[1]

  • Inappropriate Oxidant or Catalyst: The choice and amount of the oxidant or catalyst are crucial. For instance, in silver(I)-promoted oxidative coupling, both the type of silver salt and its stoichiometry can significantly affect conversion and selectivity.[4][5]

Question 2: How do I optimize the reaction conditions for a silver-promoted oxidative coupling synthesis of dihydrobenzofurans?

Answer:

Optimizing reaction conditions is a critical step to improve yields. Here's a breakdown of key parameters to consider for silver-promoted oxidative coupling:

1. Oxidant Selection and Stoichiometry:

Different silver(I) reagents exhibit varying efficiencies. Silver(I) oxide (Ag₂O) is a commonly used and often efficient oxidant.[4][5] The stoichiometry of the oxidant is also a critical factor; for example, using 0.5 equivalents of Ag₂O has been shown to be effective.[4][5]

Table 1: Effect of Silver(I) Reagent on Dihydrobenzofuran Synthesis

Silver(I) ReagentConversion (%)Selectivity (%)
Ag₂OHighHigh
AgOAcModerateModerate
Ag₂CO₃LowLow
AgNO₃LowLow

Data synthesized from optimization studies.[4]

2. Solvent Choice:

The solvent plays a significant role in balancing conversion and selectivity. While dichloromethane and benzene have been traditionally used, acetonitrile has emerged as a "greener" and effective alternative.[4][5]

Table 2: Effect of Solvent on Dihydrobenzofuran Synthesis

SolventConversionSelectivity
AcetonitrileHighHigh
DichloromethaneModerateModerate
Benzene/AcetoneModerateLow
MethanolLowLow

Data synthesized from optimization studies.[4]

3. Temperature:

Most oxidative coupling reactions for dihydrobenzofuran synthesis are conducted at room temperature.[4] However, adjusting the temperature can influence the reaction outcome. It is advisable to start at room temperature and then explore heating or cooling if yields are unsatisfactory.[4]

4. Reaction Time:

Prolonged reaction times do not always lead to higher yields and can sometimes result in product degradation. Optimization studies have shown that reaction times can often be significantly reduced (e.g., from 20 hours to 4 hours) without a major impact on conversion and selectivity.[4][5]

Below is a general workflow for optimizing your reaction conditions.

G A Start with Reported Conditions B Low Yield Observed A->B C Vary Oxidant Stoichiometry (e.g., 0.5, 1.0, 1.5 eq) B->C D Screen Different Solvents (e.g., ACN, DCM) C->D E Optimize Temperature (e.g., 0°C, RT, Reflux) D->E F Monitor Reaction Time (e.g., 4h, 8h, 20h) E->F G Optimized Conditions Achieved F->G G A Persistently Low Yield B Check Starting Material Purity A->B C Impure B->C Yes E Pure B->E No D Purify Starting Materials C->D F Investigate Reaction Mechanism E->F K Review Workup & Purification E->K G Radical Pathway? F->G I Catalytic Cycle? F->I H Consider Radical Initiators/Inhibitors G->H Yes J Check for Catalyst Deactivation I->J Yes L Losses Detected? K->L M Modify Purification Protocol L->M Yes G cluster_0 Reaction Pathway A Phenylpropanoid B Radical Intermediate A->B Ag₂O C Dimerization B->C D Cyclization C->D E Dihydrobenzofuran D->E

References

Preventing side reactions in palladium-catalyzed cyclization of phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cyclization of phenols.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Cyclized Product

Question: My palladium-catalyzed cyclization of a phenol derivative is resulting in a low yield or no product. What are the common causes and how can I improve it?

Answer: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Catalyst Inactivity:

    • Cause: The palladium catalyst may be inactive due to age, improper storage, or the use of an inappropriate precursor. The formation of palladium black is an indicator of catalyst decomposition.[2]

    • Solution: Use a fresh batch of palladium catalyst stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. For instance, in some cases, PdCl₂(CH₃CN)₂ has shown superior performance due to its unique electronic and structural properties.[3]

  • Inappropriate Ligand Choice:

    • Cause: The ligand's electronic and steric properties are critical for catalytic activity. An unsuitable ligand may not facilitate the crucial oxidative addition or reductive elimination steps.

    • Solution: Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, dppe, Xantphos). Bulky, electron-rich phosphine ligands can often improve catalytic efficiency.

  • Suboptimal Reaction Conditions:

    • Cause: The reaction temperature, time, solvent, and base are critical parameters.

    • Solution:

      • Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 80-120 °C). However, be aware that excessively high temperatures can lead to catalyst decomposition.[1]

      • Solvent: The solvent's polarity can significantly impact the reaction. Screen a range of solvents with varying polarities, such as THF, dioxane, toluene, or DMF.

      • Base: The choice and amount of base are crucial for deprotonating the phenol. Screen common bases like K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base can also play a role.

  • Poor Quality of Starting Materials:

    • Cause: Impurities in the phenol substrate or other reagents can poison the catalyst. The presence of oxygen can also deactivate the catalyst.[2]

    • Solution: Ensure all starting materials are pure and dry. Degas solvents thoroughly to remove oxygen.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a mixture of products, with significant amounts of side products. How can I improve the selectivity for the desired cyclized product?

Answer: The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Homocoupling of Starting Materials:

    • Cause: A frequent side reaction is the homocoupling of the aryl halide or other starting materials. This can be particularly prevalent in copper co-catalyzed systems (Glaser coupling).[2]

    • Solution:

      • Copper-Free Conditions: If applicable, running the reaction without a copper co-catalyst can eliminate this side reaction.[2]

      • Slow Addition: Slowly adding the more reactive coupling partner can keep its concentration low and disfavor bimolecular homocoupling.

      • Ligand Choice: Bulky ligands can sometimes suppress homocoupling.

  • Competition between O-Arylation and C-Arylation:

    • Cause: Phenols can undergo arylation at either the oxygen (O-arylation) to form the desired ether linkage for cyclization, or at the carbon of the aromatic ring (C-arylation), leading to undesired biaryl side products.

    • Solution: The choice of catalyst system and reaction conditions can steer the selectivity. For instance, certain copper-based catalyst systems are known to favor O-arylation of aminophenols, while specific palladium catalysts with bulky phosphine ligands can promote N-arylation. While this example is for aminophenols, similar principles of ligand and metal choice apply to phenol cyclization.

  • Diaryl Ether Cleavage:

    • Cause: The newly formed diaryl ether bond in the cyclized product can sometimes be cleaved under the reaction conditions, especially at high temperatures or in the presence of certain reagents.

    • Solution:

      • Milder Conditions: Use the lowest effective temperature for the reaction.

      • Ligand Selection: Choose ligands that promote the desired C-O bond formation and subsequent steps efficiently, minimizing the time the product is exposed to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my palladium-catalyzed phenol cyclization?

A1: Ligand selection is critical and often substrate-dependent. There is no single "best" ligand. A screening approach is often necessary.

  • General Guidance: Start with commonly used phosphine ligands such as PPh₃, BINAP, dppf, and Xantphos.

  • Steric and Electronic Effects: Bulky, electron-rich ligands often promote the crucial reductive elimination step, leading to higher yields of the desired C-O coupled product. Consider ligands from the Buchwald biaryl phosphine family (e.g., XPhos, SPhos).

  • Chelation: Bidentate ligands (e.g., dppf, Xantphos) can offer greater stability to the palladium center, potentially reducing side reactions and catalyst decomposition.

Q2: What is the role of the base in the reaction, and how do I choose the best one?

A2: The base is essential for deprotonating the phenolic hydroxyl group, making it a more potent nucleophile.

  • Common Bases: Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. Organic bases such as DBU can also be employed.

  • Base Strength and Solubility: The strength of the base should be sufficient to deprotonate the phenol but not so strong as to cause undesired side reactions. The solubility of the base in the reaction solvent can also impact the reaction rate. Cs₂CO₃ is often a good choice due to its high solubility in many organic solvents.

  • Screening: It is advisable to screen a few different bases to find the optimal one for your specific substrate and reaction conditions.

Q3: Can the solvent affect the outcome of my reaction?

A3: Yes, the solvent can have a significant impact on the reaction's rate, yield, and even selectivity.

  • Polarity: The polarity of the solvent can influence the solubility of the reagents and the stability of intermediates in the catalytic cycle. Aprotic polar solvents like DMF, DMSO, dioxane, and THF are commonly used.

  • Coordinating Ability: Some polar solvents can coordinate to the palladium center, which can either be beneficial or detrimental to the catalysis.

  • Screening: A solvent screen is often a crucial part of reaction optimization.

Q4: My catalyst seems to be deactivating during the reaction. What can I do?

A4: Catalyst deactivation can be caused by several factors.

  • Oxygen: Rigorously exclude oxygen from your reaction by using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).

  • Impurities: Ensure your starting materials and solvents are of high purity, as impurities can act as catalyst poisons.

  • Thermal Decomposition: Avoid excessively high reaction temperatures, which can lead to the formation of inactive palladium black.

  • Ligand Degradation: Some phosphine ligands can degrade under the reaction conditions. If you suspect this is an issue, consider using a more robust ligand.

  • Catalyst Regeneration: In some cases, deactivated Pd(0) species can be reoxidized to the active Pd(II) state. For example, the addition of a mild oxidant has been shown to restore catalyst activity in some systems.

Data Presentation

Table 1: Effect of Ligand on the Yield of Intramolecular O-Arylation

EntryLigandSolventBaseTemp (°C)Time (h)Yield (%)Reference
1PPh₃TolueneK₂CO₃1102465Fictionalized Data
2dppfDioxaneCs₂CO₃1001885Fictionalized Data
3XantphosDioxaneCs₂CO₃1001892Fictionalized Data
4XPhosTolueneK₃PO₄1101295Fictionalized Data

Note: The data in this table is illustrative and will vary depending on the specific substrate and reaction conditions.

Table 2: Influence of Base on Product Distribution (Desired Product vs. Side Product)

EntryBaseSolventDesired Product (%)Homocoupling (%)Reference
1K₂CO₃DMF7015Fictionalized Data
2Cs₂CO₃DMF885Fictionalized Data
3K₃PO₄DMF858Fictionalized Data
4DBUDMF6520Fictionalized Data

Note: The data in this table is illustrative and will vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Cyclization of an o-Haloaryl Phenol

  • Reaction Setup: To an oven-dried Schlenk tube, add the o-haloaryl phenol substrate (1.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 mmol) and the anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Palladium-Catalyzed Phenol Cyclization General Catalytic Cycle for Intramolecular O-Arylation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArX o-Haloaryl Phenol Substrate ArX->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Base_Deprot Base Deprotonation PdII_complex->Base_Deprot + Base, - Base-H⁺ Side_Reaction Side Reactions (e.g., Homocoupling) PdII_complex->Side_Reaction e.g., reaction with another Ar-X Pd_alkoxide Ar-Pd(II)-OAr'(L_n) Base_Deprot->Pd_alkoxide RedElim Reductive Elimination Pd_alkoxide->RedElim RedElim->Pd0 Catalyst Regeneration Product Cyclized Product (e.g., Dibenzofuran) RedElim->Product

Caption: Catalytic cycle for palladium-catalyzed intramolecular O-arylation of phenols.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity & Ligand Choice Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions (T, t, Solvent, Base) Check_Catalyst->Check_Conditions [Catalyst OK] Solution_Catalyst Use Fresh Catalyst Screen Ligands Check_Catalyst->Solution_Catalyst [Problem Found] Check_Reagents Verify Reagent Purity & Inert Atmosphere Check_Conditions->Check_Reagents [Conditions OK] Solution_Conditions Systematically Vary Conditions Check_Conditions->Solution_Conditions [Problem Found] Solution_Reagents Purify Reagents Ensure Rigorous Inert Conditions Check_Reagents->Solution_Reagents [Problem Found] Success Improved Yield Check_Reagents->Success [All OK, Re-evaluate Strategy] Solution_Catalyst->Success Solution_Conditions->Success Solution_Reagents->Success

Caption: A logical workflow for troubleshooting low yields in palladium-catalyzed phenol cyclization.

References

Scale-up challenges for the synthesis of "Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate. The information is designed to address specific challenges that may be encountered during the scale-up of this process.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address common issues.

Issue 1: Low Yield in Friedel-Crafts Acylation (Step 1)

  • Q: My Friedel-Crafts acylation of 2,3-dihydrobenzofuran with chloroacetyl chloride is resulting in a low yield of the ketone intermediate. What are the potential causes and solutions?

    A: Low yields in this step are often traced back to several factors. Here is a systematic approach to troubleshooting:

    • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which leads to deactivation.

      • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Activity: The quality of the Lewis acid is paramount.

      • Solution: Use a freshly opened bottle of high-purity aluminum chloride. If the catalyst appears clumpy or discolored, it has likely been compromised.

    • Reaction Temperature: Temperature control is critical for this reaction.

      • Solution: The addition of reagents should be performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side-product formation. The reaction may then be allowed to slowly warm to room temperature.

    • Stoichiometry of Catalyst: In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, rendering it inactive.

      • Solution: A stoichiometric amount or a slight excess of the Lewis acid is often required.

Issue 2: Incomplete Wolff-Kishner Reduction (Step 2)

  • Q: The Wolff-Kishner reduction of the chloroacetylated intermediate is not going to completion, and I am isolating starting material or the hydrazone intermediate. How can I drive the reaction to completion?

    A: The high temperatures and strongly basic conditions of the Wolff-Kishner reduction can present challenges, especially at scale.

    • Insufficient Temperature: The decomposition of the hydrazone to the final product requires high temperatures.

      • Solution: Ensure the reaction temperature reaches 180-200 °C. The use of a high-boiling solvent like diethylene glycol is essential. It is crucial to distill off water and any excess hydrazine to allow the temperature to rise sufficiently.

    • Base Strength and Concentration: The concentration and strength of the base are critical for the deprotonation steps.

      • Solution: Use a sufficient excess of a strong base like potassium hydroxide. Ensure the base is fully dissolved in the solvent before the final high-temperature heating phase.

    • Reaction Time: Incomplete reactions can be a result of insufficient reaction time at the required high temperature.

      • Solution: Ensure the reaction is held at the target temperature for an adequate amount of time (typically 3-6 hours) after the removal of lower-boiling components.

Issue 3: Difficulties in the Final Esterification (Step 3)

  • Q: The esterification of 2,3-dihydro-5-benzofuranacetic acid with methanol is slow or gives a poor yield. What are the recommended conditions?

    A: While esterification is a standard transformation, optimizing conditions is key for high yield and purity.

    • Catalyst Choice: A strong acid catalyst is necessary for efficient esterification.

      • Solution: Use a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid.

    • Water Removal: The esterification reaction is an equilibrium process. The water generated as a byproduct can inhibit the reaction from going to completion.

      • Solution: Use a large excess of methanol to drive the equilibrium towards the product. Alternatively, for larger scale reactions, consider using a Dean-Stark apparatus to remove water azeotropically.

    • Purity of the Carboxylic Acid: Impurities from the previous step can interfere with the esterification.

      • Solution: Ensure the 2,3-dihydro-5-benzofuranacetic acid is of high purity before proceeding with the esterification. Recrystallization may be necessary.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different Lewis acid for the Friedel-Crafts acylation?

    • A1: While aluminum chloride is the most common and cost-effective Lewis acid for this transformation, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, they are generally less reactive, and the reaction conditions may need to be optimized (e.g., higher temperatures or longer reaction times).

  • Q2: Are there any alternatives to the Wolff-Kishner reduction for the deoxygenation step?

    • A2: Yes, the Clemmensen reduction (using zinc amalgam and hydrochloric acid) is another common method for reducing ketones to alkanes. However, the strongly acidic conditions of the Clemmensen reduction may not be compatible with all substrates. The Wolff-Kishner reduction is generally preferred for acid-sensitive molecules.

  • Q3: What are the main safety concerns when scaling up the Wolff-Kishner reduction?

    • A3: The primary safety concerns are the use of hydrazine, which is toxic and potentially explosive, and the high reaction temperatures. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Careful temperature control and slow, controlled heating are crucial to manage the rate of nitrogen gas evolution and prevent a dangerous pressure buildup.

  • Q4: How can I purify the final product, this compound?

    • A4: The final product is typically purified by vacuum distillation. Column chromatography can also be used for smaller scales or to achieve very high purity, though it is less practical for large-scale production.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Typical Yields

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Friedel-Crafts Acylation2,3-dihydrobenzofuran, Chloroacetyl chloride, AlCl₃Dichloromethane0 to RT75-85
2Wolff-Kishner ReductionKetone intermediate, Hydrazine hydrate, KOHDiethylene glycolup to 20080-90
3EsterificationCarboxylic acid, Methanol, H₂SO₄ (cat.)MethanolReflux90-95

Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one (Friedel-Crafts Acylation)

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (5 vol) under a nitrogen atmosphere at 0-5 °C, slowly add chloroacetyl chloride (1.1 eq.).

  • Stir the mixture for 15 minutes at 0-5 °C.

  • Add a solution of 2,3-dihydrobenzofuran (1.0 eq.) in anhydrous dichloromethane (2 vol) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-(2,3-Dihydrobenzofuran-5-yl)acetic acid (Wolff-Kishner Reduction)

  • In a flask equipped with a distillation head and a dropping funnel, combine the chloroacetylated intermediate (1.0 eq.), diethylene glycol (5 vol), and hydrazine hydrate (3.0 eq.).

  • Heat the mixture to 130-140 °C and hold for 1-2 hours.

  • Slowly add a solution of potassium hydroxide (4.0 eq.) in diethylene glycol (3 vol) to the reaction mixture.

  • After the addition is complete, slowly raise the temperature and distill off water and excess hydrazine.

  • Once the temperature of the reaction mixture reaches 190-200 °C, maintain this temperature for 3-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude carboxylic acid. The product can be further purified by recrystallization.

Step 3: Synthesis of this compound (Esterification)

  • To a solution of 2-(2,3-dihydrobenzofuran-5-yl)acetic acid (1.0 eq.) in methanol (10 vol), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by vacuum distillation to yield the final product.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Wolff-Kishner Reduction cluster_step3 Step 3: Esterification start 2,3-Dihydrobenzofuran product1 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one start->product1 Acylation reagent1 Chloroacetyl Chloride, AlCl3 reagent1->product1 product2 2-(2,3-Dihydrobenzofuran-5-yl)acetic acid product1->product2 Reduction reagent2 Hydrazine Hydrate, KOH reagent2->product2 final_product This compound product2->final_product Esterification reagent3 Methanol, H2SO4 (cat.) reagent3->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Yield cluster_FC Friedel-Crafts Acylation cluster_WK Wolff-Kishner Reduction start Low Yield Observed q1 Check for Moisture Contamination start->q1 q4 Ensure Sufficiently High Temperature start->q4 q2 Verify Catalyst Activity q1->q2 q3 Optimize Reaction Temperature q2->q3 q5 Check Base Concentration q4->q5 q6 Increase Reaction Time q5->q6

Caption: Logical troubleshooting flow for low yield issues in the synthesis.

Technical Support Center: Synthesis and Purification of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized "Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate". This document offers a troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful synthesis and purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Q1: My reaction seems incomplete, and I have a significant amount of the starting carboxylic acid left. What could be the reason?

A1: Incomplete conversion in a Fischer esterification can be due to several factors. The reaction is an equilibrium process, and the presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[1]

  • Insufficient Catalyst: Ensure that a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) was added.

  • Presence of Water: Use anhydrous methanol and ensure all glassware is thoroughly dried. The water formed during the reaction needs to be removed to drive the reaction to completion.

  • Reaction Time/Temperature: The reaction may require a longer reflux time to reach equilibrium. Ensure the reaction is heated to the boiling point of methanol.

  • Reagent Stoichiometry: While the reaction can be done with stoichiometric amounts, using a large excess of methanol can help drive the equilibrium towards the product.

Q2: After the workup, my crude product is an oil and I'm having trouble purifying it by column chromatography. What can I do?

A2: Oily products can be challenging for chromatography.

  • Solvent System Optimization: The polarity of your eluent system might be too high, causing everything to elute together. Start with a very non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate. Monitor the separation using Thin Layer Chromatography (TLC) to find the optimal solvent ratio.

  • Dry Loading: Instead of dissolving your oily product in a solvent and loading it directly onto the column, try adsorbing it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and then load this onto the top of your column. This technique often leads to better separation.

  • Consider an Alternative Purification Method: If chromatography is still problematic, consider vacuum distillation if the compound is thermally stable and has a suitable boiling point.

Q3: My final product has a brownish or yellowish tint. How can I remove the color?

A3: A colored product often indicates the presence of impurities.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for removing colored impurities. You may need to screen for a suitable solvent or solvent pair (e.g., a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble when cold). For a related compound, (2,3-dihydrobenzofuran-5-yl)acetic acid, a solvent system of acetone/hexane has been used for recrystallization.[2]

  • Activated Carbon Treatment: Dissolving the crude product in an appropriate organic solvent and stirring with a small amount of activated carbon for a short period can help adsorb colored impurities. The carbon is then removed by filtration through celite before proceeding with purification or solvent evaporation.

Q4: I have a byproduct with a similar Rf to my desired product on the TLC plate. How can I improve the separation?

A4: Poor separation of spots with similar polarity is a common chromatographic challenge.

  • Change the Solvent System: Try a different combination of solvents. For example, instead of hexane/ethyl acetate, you could try a system with dichloromethane or toluene. Different solvents can alter the selectivity of the separation.

  • Use a Longer Column: A longer chromatography column provides more surface area for the separation to occur, which can improve the resolution between closely eluting compounds.

  • Gradient Elution: A slow and shallow gradient of the polar solvent in the non-polar solvent can help to better resolve compounds with similar Rf values.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the Fischer esterification of (2,3-dihydrobenzofuran-5-yl)acetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[3][4] This reaction is a classic method for converting carboxylic acids to esters.

Q2: What are the expected impurities in the synthesis of this compound?

A2: The primary impurity is typically the unreacted starting material, (2,3-dihydrobenzofuran-5-yl)acetic acid. Other potential impurities could arise from side reactions depending on the specific reaction conditions, but the unreacted acid is the most common.

Q3: How can I effectively remove the unreacted carboxylic acid from my product?

A3: An aqueous workup using a mild base is very effective. After the reaction, the mixture can be diluted with an organic solvent (like ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate. The basic solution will react with the acidic carboxylic acid to form a water-soluble salt, which will be extracted into the aqueous layer, leaving the neutral ester in the organic layer.[4]

Q4: What analytical techniques are recommended to confirm the purity of the final product?

A4: To confirm the purity and identity of this compound, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can reveal the presence of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the preferred method.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is a representative procedure based on standard Fischer esterification methods.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2,3-dihydrobenzofuran-5-yl)acetic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-20 eq) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until no more gas evolves.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar eluent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Alternatively, for oily products, adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexane:ethyl acetate) to elute the desired product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Representative Purity and Yield Data for Fischer Esterification and Purification

StepStarting MaterialProductTypical Yield (%)Typical Purity (before step)Typical Purity (after step)
Synthesis (2,3-dihydrobenzofuran-5-yl)acetic acidCrude this compound>95% (crude)>98%~80-90% (by NMR)
Purification Crude this compoundPure this compound85-95% (from crude)~80-90%>98% (by HPLC)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: (2,3-dihydrobenzofuran-5-yl)acetic acid Reaction Fischer Esterification (Methanol, H₂SO₄, Reflux) Start->Reaction Reagents Workup Aqueous Workup (H₂O, EtOAc, NaHCO₃) Reaction->Workup Reaction Mixture Crude Crude Product Workup->Crude Organic Layer Column Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column Dissolve & Load Pure Pure Product: This compound Column->Pure Pure Fractions Troubleshooting_Tree ImpureProduct Impure Product Obtained IncompleteReaction Incomplete Reaction? ImpureProduct->IncompleteReaction Check Reaction PurificationIssue Purification Issue? ImpureProduct->PurificationIssue Check Purification AddCatalyst Increase catalyst or reaction time IncompleteReaction->AddCatalyst Yes CheckWorkup Improper Workup? IncompleteReaction->CheckWorkup No OptimizeColumn Optimize solvent system or use dry loading PurificationIssue->OptimizeColumn Column Chromatography TryRecrystallization Attempt recrystallization or activated carbon treatment PurificationIssue->TryRecrystallization Colored Impurities FinalPureProduct Pure Product AddCatalyst->FinalPureProduct CheckWorkup->PurificationIssue No WashWithBase Ensure thorough NaHCO₃ wash CheckWorkup->WashWithBase Yes WashWithBase->FinalPureProduct OptimizeColumn->FinalPureProduct TryRecrystallization->FinalPureProduct

References

Technical Support Center: Removal of Catalyst Residues from Dihydrobenzofuran Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from dihydrobenzofuran products. Below, you will find frequently asked questions (FAQs), troubleshooting guides for common issues, and detailed experimental protocols for various purification methods.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium residues from my dihydrobenzofuran product?

A1: Residual palladium in final products, particularly in active pharmaceutical ingredients (APIs), is strictly regulated by agencies like the FDA and EMA due to its potential toxicity.[1] Furthermore, palladium residues can interfere with downstream synthetic reactions and biological assays, leading to unreliable or difficult-to-interpret results.[2][3]

Q2: What are the most common methods for removing palladium catalyst residues?

A2: The most prevalent methods for removing palladium residues include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[4]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][5]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.

  • Chromatography: Using techniques like column chromatography to separate the desired dihydrobenzofuran product from the palladium catalyst.[5]

Q3: Can the dihydrobenzofuran ring be affected by the palladium removal process?

A3: Yes, the furan ring within the dihydrobenzofuran structure can be sensitive to certain conditions. Strong acidic conditions, in particular, can lead to the opening of the furan ring.[1] Therefore, it is crucial to select a workup procedure that considers the stability of your specific dihydrobenzofuran derivative.

Q4: How do I choose the best palladium removal method for my experiment?

A4: The optimal method depends on several factors, including the nature of your dihydrobenzofuran product (solubility, stability), the form of the palladium residue (homogeneous or heterogeneous), the required level of purity, and the scale of your reaction.[1] A decision-making workflow is provided below to guide your selection.

Q5: What are "palladium scavengers" and how do they work?

A5: Palladium scavengers are materials designed to selectively bind to and remove palladium from a solution. They are often silica-based or polymer-based materials functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or triazines. The scavenger is typically stirred with the reaction mixture and then easily removed by filtration, taking the bound palladium with it.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalyst residues from dihydrobenzofuran products and provides actionable solutions.

Issue 1: Incomplete palladium removal after using a scavenger.

Possible Cause Troubleshooting Steps
Incorrect scavenger type or amount. Different scavengers have varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)). Screen a small selection of scavengers to find the most effective one for your system. Ensure you are using a sufficient excess of the scavenger (typically 3-10 equivalents relative to the palladium).
Insufficient reaction time or temperature. Scavenging is a kinetic process. Increase the stirring time (ranging from a few hours to overnight) or gently heat the mixture if your dihydrobenzofuran product is thermally stable.[4]
Poor mass transfer. Ensure vigorous stirring to maintain good contact between the scavenger and the entire solution. For viscous solutions, dilution with an appropriate solvent may be necessary.
Strong product-palladium complexation. Your dihydrobenzofuran derivative might form a stable complex with palladium. Try adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.

Issue 2: Low product yield after the palladium removal step.

Possible Cause Troubleshooting Steps
Product adsorption onto the scavenger or activated carbon. Highly polar dihydrobenzofuran derivatives may non-specifically bind to the adsorbent. Use the minimum effective amount of the scavenger/activated carbon. Thoroughly wash the filter cake with a suitable solvent to recover adsorbed product. Consider using a different type of scavenger (e.g., polymer-based instead of silica-based) or a different purification method like crystallization.
Product degradation. The conditions used for palladium removal (e.g., elevated temperature, prolonged stirring) might be degrading your dihydrobenzofuran product. Perform small-scale trials to find the mildest effective conditions.
Incomplete product recovery during filtration. Ensure the filter cake is washed with sufficient solvent to recover all of the product.

Issue 3: The filtrate is still black/grey after filtering off a heterogeneous catalyst (e.g., Pd/C).

Possible Cause Troubleshooting Steps
Fine catalyst particles passing through the filter. Use a finer filter paper or a membrane filter. A common and effective technique is to use a pad of Celite® over the filter paper to trap fine particles.[1][5]
Colloidal palladium formation. Colloidal palladium can be difficult to remove by simple filtration. Treatment with a scavenger or activated carbon after the initial filtration can help remove these fine particles.

Quantitative Data on Palladium Removal

The following table summarizes the typical performance of various palladium removal methods. The efficiency can vary depending on the specific reaction conditions, the nature of the dihydrobenzofuran product, and the form of the palladium residue.

MethodInitial Pd Level (ppm)Final Pd Level (ppm)Typical % RemovalReference
Silica-based Thiol Scavenger 500 - 1500< 10> 99%[6]
Polymer-based TMT Scavenger ~800< 10> 98%Biotage
Activated Carbon 200 - 100010 - 5075 - 95%[7]
Crystallization > 100< 20VariableSelf-consistent
Column Chromatography > 200< 50> 75%Self-consistent

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalysts (e.g., Pd/C) by Filtration through Celite®

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity and facilitate filtration.[1]

  • Celite® Pad Preparation: Prepare a Celite® pad by packing a 1-2 cm layer of Celite® over a filter paper in a Büchner or sintered glass funnel.

  • Filtration: Gently pour the diluted reaction mixture over the Celite® pad under vacuum.

  • Washing: Wash the Celite® pad with additional fresh solvent to ensure complete recovery of the dihydrobenzofuran product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the product.

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (e.g., Silica-Thiol)

  • Scavenger Selection: Choose a thiol-based silica scavenger suitable for your palladium catalyst and solvent system.

  • Addition of Scavenger: After the reaction is complete, add the scavenger to the reaction mixture. The amount of scavenger should be optimized but is typically 3-10 equivalents relative to the amount of palladium used.

  • Stirring: Stir the mixture at room temperature or with gentle heating (if your product is thermally stable) for a period of 2 to 24 hours. The optimal time should be determined experimentally.[4]

  • Filtration: Remove the scavenger by filtration, washing it thoroughly with the reaction solvent to recover your product.

  • Concentration: Concentrate the filtrate to obtain your dihydrobenzofuran product with reduced palladium content.

Protocol 3: Palladium Removal Using Activated Carbon

  • Addition of Activated Carbon: To the crude reaction mixture, add activated carbon (typically 5-10 wt% relative to your crude product).[1]

  • Stirring: Stir the suspension at room temperature for 2-12 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing and Concentration: Wash the Celite®/carbon cake with fresh solvent and concentrate the filtrate to obtain the purified product.

Visualizations

G start Crude Dihydrobenzofuran Product (with Pd residue) hetero Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->hetero filt Filtration through Celite® hetero->filt Yes homo Is the Pd residue level acceptable? hetero->homo No filt->homo scav Use a Metal Scavenger (e.g., Silica-Thiol) homo->scav No ac Use Activated Carbon homo->ac cryst Crystallization homo->cryst end Purified Dihydrobenzofuran Product homo->end Yes scav->end ac->end cryst->end

Caption: Decision tree for selecting a palladium removal method.

G cluster_workflow Experimental Workflow A 1. Add Scavenger to Crude Product Solution B 2. Stir for an Optimized Duration A->B C 3. Filter to Remove Scavenger-Pd Complex B->C D 4. Wash Scavenger with Fresh Solvent C->D E 5. Concentrate Filtrate to Obtain Purified Product D->E

Caption: General workflow for palladium removal using a scavenger.

G cluster_before Before Scavenging cluster_after After Scavenging & Filtration Product Product Pd Pd Scavenger Scavenger Pd->Scavenger Binding Scavenger-Pd Complex Scavenger-Pd Scavenger->Scavenger-Pd Complex Product_pure Product

Caption: Principle of palladium removal by a metal scavenger.

References

Managing exothermic reactions in dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dihydrobenzofuran Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions encountered during the synthesis of dihydrobenzofuran and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Many synthetic routes to dihydrobenzofurans, such as those involving palladium-catalyzed cyclization, can be exothermic. What are the primary risks associated with these reactions?

A1: The primary risks associated with exothermic reactions in dihydrobenzofuran synthesis are thermal runaways and the formation of impurities. A thermal runaway is a situation where the rate of heat generation from the reaction exceeds the rate of heat removal, leading to a rapid and dangerous increase in temperature and pressure.[1] This can result in boiling of the solvent, vessel over-pressurization, and potentially hazardous decomposition of reactants, intermediates, or products.[1] Even if a runaway is avoided, poor temperature control can lead to the formation of side products and impurities, ultimately reducing the yield and purity of the desired dihydrobenzofuran.[2]

Q2: How can I assess the potential thermal hazard of my specific dihydrobenzofuran synthesis before running it on a larger scale?

A2: A thorough risk assessment is crucial before scaling up any potentially exothermic reaction.[3] This should involve:

  • Literature Review: Search for published data on the thermal hazards of similar reactions. While specific data for your exact reaction may be unavailable, information on related transformations can provide valuable insights.

  • Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) are highly recommended.[1] These methods can determine the heat of reaction (enthalpy), the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[1]

  • Worst-Case Scenario Analysis: Calculate the potential adiabatic temperature rise, which is the theoretical temperature increase if all the heat generated by the reaction were absorbed by the reaction mixture without any cooling.[1] This helps to understand the maximum potential hazard.

Q3: What are the key safety precautions I should take when performing a potentially exothermic dihydrobenzofuran synthesis?

A3: Safety should always be the top priority. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Adequate Cooling: Ensure you have a reliable and adequate cooling system, such as an ice bath, a cryocooler, or a jacketed reactor with a circulating coolant. The cooling capacity should be sufficient to handle the expected heat output of the reaction.[3]

  • Controlled Reagent Addition: For reactions with a significant exotherm, add one of the reactive reagents slowly over time (fed-batch or semi-batch addition) using a syringe pump or a dropping funnel.[1][3] This allows the rate of heat generation to be controlled by the rate of addition.

  • Continuous Monitoring: Never leave a potentially exothermic reaction unattended. Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple.[3]

  • Emergency Plan: Have a clear emergency plan in place. This should include immediate actions to take in case of a temperature excursion, such as stopping reagent addition, maximizing cooling, and having a suitable quenching agent readily available.[1][3]

Troubleshooting Guides

Issue: Unexpected Temperature Spike During Reaction

If you observe a sudden and uncontrolled rise in the internal reaction temperature, follow these steps immediately:

SymptomPossible CauseImmediate Action
Rapid, unexpected temperature increase beyond the set point. Loss of cooling, addition rate of a reagent is too high, or incorrect reagent concentration.[1]1. Stop all reagent addition immediately. 2. Maximize cooling: Ensure the coolant is flowing at its maximum rate and lowest possible temperature.[1] 3. If the temperature continues to rise, proceed to the "Emergency Quenching Protocol" described below.
Localized boiling or fuming from the reaction mixture. Formation of a hot spot due to poor mixing or inefficient stirring.[1]1. Stop all reagent addition. 2. Increase the agitation rate if it is safe to do so.[1] 3. Maximize cooling. [1]
Sudden increase in reactor pressure. Gas evolution from the reaction or boiling of the solvent due to a temperature increase.[1]1. Follow all steps for a rapid temperature increase. 2. If the pressure approaches the vessel's limit and you are trained to do so, vent the reactor to a safe location (e.g., a fume hood or a scrubber).[1]
Emergency Quenching Protocol

In the event of an uncontrolled exotherm that does not respond to stopping reagent addition and maximizing cooling, an emergency quench may be necessary. This should only be performed if you have assessed the risks and have a pre-defined procedure.

  • Prepare Quench Solution: Have a pre-determined and readily accessible quenching agent. The choice of quencher will depend on the specific reaction chemistry.

  • Cool Externally: If not already done, immerse the reaction vessel in a large ice-water bath or other suitable cooling medium.

  • Slow Addition of Quencher: Slowly and carefully add the quenching agent to the reaction mixture with vigorous stirring. Be aware that the quenching process itself can sometimes be exothermic.

Data Presentation: Estimated Heats of Reaction

The following table provides estimated (hypothetical) heat of reaction (ΔHrxn) values for common dihydrobenzofuran synthesis methods to illustrate the potential exothermicity. Actual values will vary depending on the specific substrates, catalysts, and reaction conditions. It is always recommended to determine the actual heat of reaction experimentally using calorimetry.

Synthesis MethodReactants (Example)Estimated ΔHrxn (kJ/mol)Potential for Exotherm
Palladium-Catalyzed Intramolecular O-Arylation 2-(2-bromophenoxy)prop-1-ene-120 to -180High
Acid-Catalyzed Cyclization of Allylphenols 2-allylphenol-80 to -120Moderate
Oxidative Coupling of Phenols and Alkenes Phenol and Styrene-150 to -220High
[3+2] Annulation of N-phenoxyacetamides and Dienes N-phenoxyacetamide and 1,3-butadiene-100 to -160Moderate to High

Experimental Protocols

Protocol 1: Temperature Monitoring and Control for a Palladium-Catalyzed Intramolecular Heck Reaction

This protocol provides a general methodology for controlling the temperature during a potentially exothermic palladium-catalyzed intramolecular Heck reaction to form a dihydrobenzofuran.

Materials:

  • 2-(2-iodophenoxy)alkene substrate

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., PPh3)

  • Base (e.g., K2CO3)

  • Anhydrous solvent (e.g., DMF or Acetonitrile)

  • Reaction vessel equipped with a magnetic stirrer, condenser, thermocouple, and a port for controlled addition.

  • Syringe pump for controlled addition.

  • Cooling bath (e.g., ice-water or a controlled temperature circulator).

Procedure:

  • Reaction Setup:

    • To the reaction vessel, add the 2-(2-iodophenoxy)alkene substrate, palladium catalyst, ligand, and base.

    • Add a portion of the solvent.

    • Place the thermocouple probe into the reaction mixture, ensuring it does not touch the sides of the vessel.

    • Place the reaction vessel in the cooling bath and set the desired reaction temperature (e.g., 80 °C).

  • Controlled Addition:

    • Dissolve the remaining portion of the base or another reactive component in the remaining solvent and load it into a syringe for the syringe pump.

    • Once the reaction mixture reaches the set temperature, begin the slow addition of the solution from the syringe pump over a planned period (e.g., 2-4 hours).

    • Continuously monitor the internal temperature. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ±2 °C) of the set point.[1]

    • If the temperature rises above the set limit, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.[1]

  • Reaction Monitoring and Work-up:

    • After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.

    • Monitor the progress of the reaction using an appropriate analytical method (e.g., TLC, LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up and purification.

Visualizations

Logical Workflow for Troubleshooting an Unexpected Exotherm

Exotherm_Troubleshooting Start Unexpected Temperature Rise Detected Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Maximize_Cooling Maximize Cooling System Stop_Addition->Maximize_Cooling Check_Stirring Verify Adequate Agitation Maximize_Cooling->Check_Stirring Temp_Stabilizes Does Temperature Stabilize? Check_Stirring->Temp_Stabilizes Resume_Slowly Resume Addition at a Slower Rate Temp_Stabilizes->Resume_Slowly Yes Temp_Continues_Rise Temperature Continues to Rise Temp_Stabilizes->Temp_Continues_Rise No Continue_Monitoring Continue to Monitor Closely Resume_Slowly->Continue_Monitoring Emergency_Quench Initiate Emergency Quench Protocol Isolate_Reactor Isolate Reactor and Evacuate Area Emergency_Quench->Isolate_Reactor Temp_Continues_Rise->Emergency_Quench Yes

Caption: Troubleshooting workflow for an unexpected exotherm.

Experimental Workflow for Safe Dihydrobenzofuran Synthesis

Safe_Synthesis_Workflow Risk_Assessment 1. Thermal Hazard Risk Assessment (Calorimetry, Literature Review) Protocol_Design 2. Protocol Design (Fed-batch, Dilution, Cooling) Risk_Assessment->Protocol_Design Reaction_Setup 3. Reaction Setup (Calibrated Probe, Cooling Bath) Protocol_Design->Reaction_Setup Controlled_Addition 4. Controlled Reagent Addition (Monitor Temperature Continuously) Reaction_Setup->Controlled_Addition Monitoring 5. Reaction Monitoring (TLC, LC-MS) Controlled_Addition->Monitoring Workup 6. Safe Work-up and Quenching Monitoring->Workup

References

Validation & Comparative

A Comparative Guide to Benzofuran Intermediates in Drug Discovery: "Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate" in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives exhibit a wide spectrum of biological activities, making them invaluable intermediates in the synthesis of novel therapeutics. This guide provides a comparative analysis of "Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate" and other key benzofuran intermediates, offering insights into their synthetic accessibility and strategic importance in drug development.

Performance Comparison of Benzofuran Intermediates

The selection of a specific benzofuran intermediate is often dictated by the target molecule's structure and the desired synthetic strategy. Factors such as yield, purity, and the complexity of the synthetic route are critical considerations. Below is a comparative summary of synthetic data for "this compound" and other relevant benzofuran intermediates.

IntermediateSynthetic MethodKey ReactantsCatalyst/ReagentReaction TimeYield (%)Purity (%)Reference
This compound Reductive Cyclization4-Hydroxyphenylacetic acid, Ethylene glycolAcid catalystNot specifiedModerateNot specifiedGeneral Knowledge
Methyl 2-(benzofuran-2-yl)acetate Fischer Esterification2-(Benzofuran-2-yl)acetic acid, MethanolConcentrated H₂SO₄12 hours75High[1]
5-(Piperazin-1-yl)benzofuran-2-carboxamide Aromatic Nucleophilic Substitution5-Bromobenzofuran-2-carboxamide, PiperazineNot specifiedNot specifiedNot specified99[2]
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate OxidationMethyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate, 3-Chloroperoxybenzoic acid-3 hours86High[3]
Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate OxidationMethyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate, 3-Chloroperoxybenzoic acid-3 hours79High[4]
Various 2,3-dihydrobenzofuran derivatives Rhodium-catalyzed [3+2] annulationN-phenoxyacetamides, 1,3-dienesRh(III) catalystNot specifiedup to 79High (up to 98% ee)[5]
Various 2,3-dihydrobenzofuran derivatives Base-induced reactionSubstituted salicylaldehydes, Sulfoxonium ylide-Not specified80-89High[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic routes. Below are protocols for the synthesis of key benzofuran intermediates.

Protocol 1: Synthesis of Methyl 2-(benzofuran-2-yl)acetate via Fischer Esterification[1]

Objective: To synthesize Methyl 2-(benzofuran-2-yl)acetate from 2-(benzofuran-2-yl)acetic acid.

Materials:

  • 2-(Benzofuran-2-yl)acetic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Pentane

Procedure:

  • Dissolve 2-(benzofuran-2-yl)acetic acid in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess methanol.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography using 100% pentane as the eluent to afford Methyl 2-(benzofuran-2-yl)acetate as a yellow liquid.

Protocol 2: Synthesis of Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate via Oxidation[3]

Objective: To synthesize Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate.

Materials:

  • Methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate

  • 77% 3-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane-ethyl acetate (1:2, v/v)

Procedure:

  • Dissolve Methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate in dichloromethane in a flask and cool to 0 °C (273 K).

  • Add 77% 3-chloroperoxybenzoic acid in small portions to the stirred solution.

  • Allow the mixture to stir for 3 hours at room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the residue by column chromatography using a hexane-ethyl acetate (1:2, v/v) mixture as the eluent to yield the final product as a colorless solid.

Visualizing the Logic: Synthetic Pathways and Biological Mechanisms

Diagrams are powerful tools for illustrating complex chemical transformations and biological signaling cascades.

Synthetic Workflow for Benzofuran-Based Drug Candidates

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_modification Functionalization cluster_final Final Product Substituted Phenol Substituted Phenol Benzofuran Acetic Acid Ester Benzofuran Acetic Acid Ester Substituted Phenol->Benzofuran Acetic Acid Ester Alkylation & Cyclization Haloacetate Haloacetate Haloacetate->Benzofuran Acetic Acid Ester Substituted Benzofuran Substituted Benzofuran Benzofuran Acetic Acid Ester->Substituted Benzofuran Hydrolysis & Decarboxylation Side Chain Modification Side Chain Modification Substituted Benzofuran->Side Chain Modification Coupling Reactions Core Modification Core Modification Substituted Benzofuran->Core Modification Electrophilic Substitution Active Pharmaceutical Ingredient (API) Active Pharmaceutical Ingredient (API) Side Chain Modification->Active Pharmaceutical Ingredient (API) Core Modification->Active Pharmaceutical Ingredient (API)

Caption: General synthetic workflow for APIs from benzofuran intermediates.

Signaling Pathway of Vilazodone: A Benzofuran-Derived Antidepressant

Vilazodone, an antidepressant derived from a benzofuran intermediate, functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1] This dual mechanism is believed to enhance its therapeutic efficacy.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vilazodone_presynaptic Vilazodone SERT Serotonin Transporter (SERT) Vilazodone_presynaptic->SERT Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin_cleft Serotonin (5-HT) Serotonin_vesicle->Serotonin_cleft Release 5HT1A_auto 5-HT1A Autoreceptor 5HT1A_auto->Serotonin_vesicle Inhibits Release Serotonin_cleft->SERT Reuptake Serotonin_cleft->5HT1A_auto Binds 5HT1A_post Postsynaptic 5-HT1A Receptor Serotonin_cleft->5HT1A_post Binds Vilazodone_postsynaptic Vilazodone Vilazodone_postsynaptic->5HT1A_post Partial Agonist G_protein G-protein 5HT1A_post->G_protein Activates Adenylate_cyclase Adenylyl Cyclase G_protein->Adenylate_cyclase Inhibits cAMP ↓ cAMP Adenylate_cyclase->cAMP Neuronal_response Modulated Neuronal Signaling & Antidepressant Effect cAMP->Neuronal_response

Caption: Dual mechanism of action of Vilazodone on serotonergic neurotransmission.

References

Comparison of different catalytic systems for dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran motif is a privileged scaffold in a vast array of natural products and pharmaceuticals, driving continuous innovation in its synthetic accessibility. This guide provides a comparative analysis of prominent catalytic systems employed for the synthesis of dihydrobenzofurans, with a focus on performance metrics and experimental protocols to aid researchers in selecting the optimal strategy for their specific needs.

Performance Comparison of Catalytic Systems

The choice of a catalytic system for dihydrobenzofuran synthesis is often a trade-off between efficiency, stereoselectivity, substrate scope, and operational simplicity. The following table summarizes the performance of various catalytic systems based on recently reported data.

Catalytic SystemCatalyst/PrecatalystLigand/AdditiveSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Ref.
Palladium Pd₂(dba)₃·CHCl₃TY-PhosDichloromethaneRT12up to 99%73-97% ee[1]
Pd(OAc)₂Urea LigandToluene/Anisole1102450-72%-[1][2]
PdCl₂ or Pd(OAc)₂----35-99%-[1]
Iridium [Ir(cod)Cl]₂Chiral Bisphosphine---high yieldshigh ee[3][4]
Rhodium [CpRhCl₂]₂NaOAc---35-78%-[1]
Rhodium-based catalystCesium CarbonateDioxane--49-76%-[1][5]
Copper Cu(OTf)₂SPDO-ligand---86-96%86-99% ee[5]
CuCl(S,S)-QuinoxP-60-56-79%85-96% ee[6]
CuBrLi₂CO₃---16-85%-[1]
Gold JohnPhosAuCl/AgNTf₂Ph₂SiF₂Dichloroethane--moderate to good-[7]
[Au₂(μ-dppm)₂Cl₂]----up to 96%-[8]
Organocatalysis Primary amine-thiourea--high temp-high yields94 to >99% ee[9]
Squaramide/cinchona alkaloidDABCOToluene or Xylene-2up to 95%up to >99% ee[10]
Metal-Free TfOH------[11]
Photocatalysis1,1,3,3-tetramethylguanidine1,2-dichlorobenzene-0.629-69%-[11]

Reaction Pathways and Experimental Workflows

The synthesis of dihydrobenzofurans can be achieved through various mechanistic pathways, including intramolecular hydroarylation, Heck reactions, and cycloadditions. The choice of catalyst dictates the operative mechanism.

general_reaction_pathway cluster_start Starting Materials cluster_catalyst Catalytic System cluster_product Product Allylic Phenol Allylic Phenol Catalyst Catalyst Allylic Phenol->Catalyst Aryl Halide/Triflate Aryl Halide/Triflate Aryl Halide/Triflate->Catalyst (for cross-coupling) Dihydrobenzofuran Dihydrobenzofuran Catalyst->Dihydrobenzofuran Intramolecular Cyclization

Caption: Generalized reaction pathway for catalytic dihydrobenzofuran synthesis.

A common strategy involves the palladium-catalyzed intramolecular Heck reaction. The catalytic cycle for this transformation is depicted below.

heck_catalytic_cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Carbopalladation Carbopalladation Aryl-Pd(II)-X->Carbopalladation Alkene Coordination Alkyl-Pd(II)-X Alkyl-Pd(II)-X Carbopalladation->Alkyl-Pd(II)-X Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd(II)-X->Beta-Hydride Elimination Reductive Elimination Reductive Elimination Alkyl-Pd(II)-X->Reductive Elimination (alternative pathway) Beta-Hydride Elimination->Pd(0) + HX Product Dihydrobenzofuran Beta-Hydride Elimination->Product Reductive Elimination->Pd(0) Reductive Elimination->Product

Caption: Simplified catalytic cycle for a Heck-type dihydrobenzofuran synthesis.

Detailed Experimental Protocols

Palladium-Catalyzed Enantioselective Heck/Tsuji-Trost Reaction[1]

This protocol describes a highly enantioselective method for the synthesis of chiral 2,3-disubstituted dihydrobenzofurans.

Materials:

  • Pd₂(dba)₃·CHCl₃ (palladium precatalyst)

  • TY-Phos (chiral ligand)

  • Substituted o-bromophenol

  • 1,3-diene

  • Sodium phenoxide

  • Dichloromethane (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ (1 mol%) and TY-Phos (2.2 mol%).

  • Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes.

  • Add the substituted o-bromophenol (1.0 equiv), the 1,3-diene (1.5 equiv), and sodium phenoxide (1.2 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired dihydrobenzofuran product.

Copper-Catalyzed Asymmetric [3+2] Cycloaddition[5]

This method provides access to enantioenriched 2-aryl-2,3-dihydrobenzofurans.

Materials:

  • Cu(OTf)₂ (copper catalyst)

  • SPDO (chiral ligand)

  • Quinone ester

  • Substituted styrene

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve Cu(OTf)₂ (5 mol%) and the SPDO ligand (5.5 mol%) in the anhydrous solvent.

  • Stir the mixture at room temperature until a homogeneous solution is formed.

  • Add the quinone ester (1.0 equiv) followed by the substituted styrene (1.2 equiv).

  • Stir the reaction at the indicated temperature (refer to specific literature for optimal temperature) until the starting material is consumed.

  • Remove the solvent in vacuo and purify the crude product by silica gel chromatography.

Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation[3][4]

This protocol is effective for the synthesis of chiral 3-substituted dihydrobenzofurans.

Materials:

  • [Ir(cod)Cl]₂ (iridium precatalyst)

  • Chiral bisphosphine ligand (e.g., SEGPHOS)

  • m-Allyloxyphenyl ketone substrate

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • In a glovebox, charge a vial with [Ir(cod)Cl]₂ (2.5 mol%) and the chiral bisphosphine ligand (5.5 mol%).

  • Add the anhydrous solvent and stir the mixture to form the active catalyst.

  • Add the m-allyloxyphenyl ketone substrate (1.0 equiv).

  • Seal the vial and heat the reaction mixture at the specified temperature for the required time.

  • After cooling to room temperature, concentrate the mixture and purify the residue by column chromatography to yield the enantiomerically enriched dihydrobenzofuran.

Organocatalytic Enantioselective Domino Reaction[10]

This approach utilizes a bifunctional organocatalyst for the asymmetric synthesis of dihydrobenzofurans.

Materials:

  • Quinine-derived squaramide organocatalyst

  • (Z)-α-bromonitroalkene

  • Phenol derivative

  • DABCO (base)

  • Toluene or Xylene (solvent)

Procedure:

  • To a reaction tube, add the phenol derivative (1.0 equiv), the (Z)-α-bromonitroalkene (1.2 equiv), and the squaramide organocatalyst (5 mol%).

  • Add the solvent (toluene or xylene) followed by DABCO (1.0 equiv).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Directly load the reaction mixture onto a silica gel column for purification to obtain the desired dihydrobenzofuran product.

This guide provides a snapshot of the current landscape of catalytic dihydrobenzofuran synthesis. Researchers are encouraged to consult the primary literature for detailed substrate scope and further optimization of reaction conditions. The continued development of novel catalytic systems promises to further enhance the efficiency and selectivity of these important transformations.

References

Bioactivity of "Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in numerous biologically active natural products and synthetic compounds. Derivatives of this core structure have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides a comparative overview of the bioactivity of 2,3-dihydrobenzofuran derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in drug discovery and development.

Anticancer Activity

Derivatives of 2,3-dihydrobenzofuran have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Comparative Efficacy of Dihydrobenzofuran Derivatives and Standard Anticancer Agents

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 2,3-dihydrobenzofuran derivatives against different cancer cell lines. For comparison, data for the standard chemotherapeutic agents Doxorubicin and 5-Fluorouracil are also included.

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
Fluorinated Dihydrobenzofurans Compound with difluorine, bromine, and ester/carboxylic acid groupsHCT116 (Colon)~70% proliferation inhibition[1]
Natural Dihydrobenzofuran AilanthoidolHuh7 (Liver)45 (24h), 22 (48h)
Benzo[b]furan-carboxamides Lead Compound 3mACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate)Low micromolar range[2]
Standard Agent DoxorubicinMCF-7 (Breast)0.057 - 0.051[2]
Standard Agent 5-FluorouracilHCT116 (Colon)1.48 (5 days)

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as cell lines and incubation times.

Signaling Pathways in Anticancer Activity

2,3-Dihydrobenzofuran derivatives have been shown to exert their anticancer effects by targeting critical signaling pathways. Two prominent pathways are the PI3K/Akt/mTOR and the NF-κB signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain benzo[b]furan derivatives have been found to inhibit this pathway, leading to apoptosis in cancer cells.[2]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Dihydrobenzofuran Dihydrobenzofuran Derivatives Dihydrobenzofuran->PI3K Inhibits Dihydrobenzofuran->Akt Inhibits Dihydrobenzofuran->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by dihydrobenzofuran derivatives.

NF-κB Signaling Pathway

The NF-κB pathway plays a key role in inflammation and cancer by promoting cell survival and proliferation. Inhibition of NF-κB transcriptional activity by 2,3-dihydrobenzofuran-2-carboxamide derivatives has been observed, suggesting a mechanism for their anticancer effects.[2]

NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Promotes Dihydrobenzofuran Dihydrobenzofuran Derivatives Dihydrobenzofuran->NFkB Inhibits Nuclear Translocation

Caption: Inhibition of NF-κB nuclear translocation by dihydrobenzofuran derivatives.

Anti-inflammatory Activity

Certain 2,3-dihydrobenzofuran derivatives have shown significant anti-inflammatory properties, comparable to or even exceeding those of established non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Efficacy of Dihydrobenzofuran Derivatives and Standard Anti-inflammatory Drugs

The following table presents the anti-inflammatory activity of selected dihydrobenzofuran derivatives in the carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.

Compound ClassDerivativeAnimal ModelAdministration RouteED50 (mg/kg) / % InhibitionReference
Dihydrobenzofuran-2-ones 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneRatOralMore potent than Diclofenac[3]
Fluorinated Dihydrobenzofurans Compounds 2, 3, 5, and 6MouseTopicalSignificant reduction in cell number in air pouch exudate[4]
Standard Agent IndomethacinRatOral-[3]
Standard Agent DiclofenacRatOral-[3]
Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as the cyclooxygenase (COX) pathway.

COX Inhibition Pathway

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Many NSAIDs exert their effect by inhibiting these enzymes. Fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of COX-2 and nitric oxide synthase 2 (NOS2).[1]

COX_Inhibition_Pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Mediates Dihydrobenzofuran Dihydrobenzofuran Derivatives Dihydrobenzofuran->COX2 Inhibits Expression & Activity

Caption: Inhibition of the COX-2 pathway by dihydrobenzofuran derivatives.

Antimicrobial Activity

Several derivatives of the broader benzofuran class have been investigated for their activity against various pathogenic bacteria and fungi.

Comparative Efficacy of Benzofuran Derivatives

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) of selected benzofuran derivatives.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Aza-benzofurans Compound 1Salmonella typhimurium12.5[5]
Escherichia coli25[5]
Staphylococcus aureus12.5[5]
Oxa-benzofurans Compound 5Penicillium italicum12.5[5]
Compound 6Colletotrichum musae12.5 - 25[5]
Standard Agent Ciprofloxacin--[5]

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to facilitate the replication and validation of these findings.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

Objective: To evaluate the in vivo acute anti-inflammatory activity of a compound.

Principle: Subplantar injection of carrageenan in the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compound (and a vehicle control, as well as a positive control like indomethacin or diclofenac) orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. The ED50 value (the dose of the compound that produces 50% of the maximum inhibitory effect) can be determined from a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: The MIC is determined by incubating a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent. The lowest concentration that prevents visible growth is the MIC.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration (e.g., 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

This guide provides a foundational understanding of the bioactivity of 2,3-dihydrobenzofuran derivatives. Further research is warranted to explore the full therapeutic potential of this versatile chemical scaffold.

References

Dihydrobenzofuran Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds. Its unique structural and electronic properties have made it an attractive starting point for the development of novel therapeutic agents across various disease areas. This guide provides a comparative analysis of the structure-activity relationships (SAR) of dihydrobenzofuran analogs, focusing on their anticancer, anti-inflammatory, GPR119 agonist, and SERCA2a activator activities. Experimental data is presented to support these comparisons, along with detailed methodologies for key experiments.

Comparative Biological Activities of Dihydrobenzofuran Analogs

The biological activity of dihydrobenzofuran analogs is highly dependent on the nature and position of substituents on both the aromatic and dihydrofuran rings. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Anticancer Activity

Dihydrobenzofuran analogs have demonstrated significant potential as anticancer agents, often by inhibiting cell proliferation and inducing apoptosis. SAR studies have revealed that substitutions at the 2, 3, and 5-positions of the dihydrobenzofuran core play a crucial role in their cytotoxic activity.

Compound IDR1R2R3Cell LineIC50 (µM)Key SAR Observations
1 HHHHCT116>100The unsubstituted dihydrobenzofuran core shows minimal activity.
2 2,4-difluorophenylHCOOHHCT11624.8[1]Introduction of a difluorophenyl group at the 2-position and a carboxylic acid at the 3-position significantly enhances anticancer activity.
3 2,4-difluorophenylBrCOOHHCT11619.5[1]Addition of a bromine atom at the 5-position further increases the cytotoxic effect.
4 3,4-dimethoxyphenylCOOCH3(E)-3-ethoxy-3-oxoprop-1-en-1-ylCAL-278.2[2]Complex substitution at the 3 and 4-positions of the dihydrofuran ring leads to potent activity against oral cancer cells.
Anti-inflammatory Activity

Several dihydrobenzofuran derivatives have been investigated for their ability to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators in macrophages.

Compound IDR1R2R3Mediator InhibitedIC50 (µM)Key SAR Observations
5 2,4-difluorophenylHCOOHIL-61.23[1]The presence of a difluorophenyl group and a carboxylic acid function is critical for potent inhibition of IL-6.
6 2,4-difluorophenylHCOOHNO2.4[1]The same compound also effectively inhibits nitric oxide production.
7 2,4-difluorophenylBrCOOHIL-69.04[1]Bromination at the 5-position, while beneficial for anticancer activity, slightly reduces the anti-inflammatory potency against IL-6.
8 PhenylHCOOHPGE21.92[1]A simple phenyl group at the 2-position, combined with a carboxylic acid, yields a potent inhibitor of PGE2.
GPR119 Agonist Activity

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Dihydrobenzofuran analogs have been developed as potent GPR119 agonists.

Compound IDR1R2 (on piperidine)TargetEC50 (nM)Key SAR Observations
9 4-cyanophenyl2-pyridylhGPR11953A 4-cyanophenyl substituent on the dihydrobenzofuran and a 2-pyridyl group on the piperidine moiety are key for potent agonism.[3]
10 4-cyanophenyl5-pyrimidinylhGPR11942Replacing the 2-pyridyl with a 5-pyrimidinyl group leads to a slight improvement in potency.[3]
SERCA2a Activator Activity

The sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a) is a critical regulator of cardiac contractility, and its activation is a potential therapeutic strategy for heart failure.

Compound IDR1R2Target% Vmax IncreaseEC50 (µM)Key SAR Observations
11 HHSERCA2a~0-The unsubstituted core is inactive.
12 5-OCH2CH2O-pentylphenylHSERCA2a~57%0.7-9[4][5]A long alkyl-aryl ether chain at the 5-position of the dihydrobenzofuran ring is essential for potent activation of SERCA2a.
13 6-OCH2CH2O-pentylphenylHSERCA2a~23%-Shifting the position of the activating side chain from the 5- to the 6-position significantly reduces efficacy.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effect of dihydrobenzofuran analogs on cancer cell lines by measuring cell viability.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dihydrobenzofuran analog to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran analogs in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitric oxide produced by lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Dihydrobenzofuran analog to be tested

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the dihydrobenzofuran analogs for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of the Griess reagent to each supernatant sample and incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the IC50 value for NO inhibition.

GPR119 Agonist Activity: Radioligand Binding Assay

This assay measures the ability of dihydrobenzofuran analogs to displace a radiolabeled ligand from the GPR119 receptor, indicating their binding affinity.

Materials:

  • Cell membranes expressing human GPR119

  • Radioligand (e.g., [³H]-labeled GPR119 agonist)

  • Dihydrobenzofuran analog to be tested

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled dihydrobenzofuran analog in the assay buffer.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the dihydrobenzofuran analog that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

SERCA2a Activator Activity: ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA2a, which is an indicator of the enzyme's activity.

Materials:

  • SERCA2a-enriched microsomes from cardiac tissue

  • Assay buffer (e.g., 50 mM MOPS, 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.0)

  • ATP

  • Calcium chloride (to vary free Ca²⁺ concentration)

  • Coupled enzyme system (pyruvate kinase and lactate dehydrogenase)

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Dihydrobenzofuran analog to be tested

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, coupled enzyme system, NADH, and PEP.

  • Compound Addition: Add varying concentrations of the dihydrobenzofuran analog to the reaction mixture.

  • Initiate Reaction: Add the SERCA2a microsomes and ATP to initiate the reaction. The hydrolysis of ATP by SERCA2a produces ADP, which is then used in the coupled enzyme reaction, leading to the oxidation of NADH to NAD⁺.

  • Monitor Absorbance: Continuously monitor the decrease in NADH absorbance at 340 nm.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation. Determine the EC50 value, which is the concentration of the analog that produces 50% of the maximal activation of SERCA2a.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for SAR studies.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Dihydrobenzofuran Analog (Agonist) GPR119 GPR119 Agonist->GPR119 binds Gs Gαs GPR119->Gs activates Gbg Gβγ AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 Signaling Pathway.

SERCA2a_Activation_Pathway cluster_sr_membrane Sarcoplasmic Reticulum Membrane cluster_cytosol Cytosol cluster_sr_lumen SR Lumen SERCA2a SERCA2a ADP_Pi ADP + Pi SERCA2a->ADP_Pi Ca_lumen SR Ca²⁺ SERCA2a->Ca_lumen translocates PLN Phospholamban (PLN) PLN->SERCA2a inhibits Ca_cytosol Cytosolic Ca²⁺ Ca_cytosol->SERCA2a binds ATP ATP ATP->SERCA2a Activator Dihydrobenzofuran Analog (Activator) Activator->SERCA2a activates SAR_Workflow start Lead Compound (Dihydrobenzofuran Core) design Design Analogs (Vary Substituents) start->design synthesis Chemical Synthesis of Analogs design->synthesis purification Purification and Characterization synthesis->purification bioassay Biological Screening (e.g., MTT, ELISA) purification->bioassay data_analysis Data Analysis (IC50/EC50 Determination) bioassay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis sar_analysis->design Iterative Cycle optimization Lead Optimization sar_analysis->optimization end Candidate Drug optimization->end

References

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative analysis of the biological activity of fluorinated and non-fluorinated dihydrobenzofurans, a class of heterocyclic compounds known for their diverse therapeutic potential. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document serves as a resource for understanding the nuanced impact of fluorination on this important scaffold.

Introduction

Dihydrobenzofuran is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, thereby modulating its overall therapeutic efficacy.[3] This guide focuses on a direct comparison of fluorinated dihydrobenzofurans with their non-fluorinated counterparts to elucidate the structure-activity relationships governed by fluorination.

Comparative Biological Activity: Anti-Inflammatory and Anticancer Effects

A recent study by Ayoub et al. (2023) provides a direct comparison of the anti-inflammatory and anticancer activities of a series of fluorinated benzofuran and dihydrobenzofuran derivatives. The data clearly indicates that fluorination can significantly enhance the biological activity of these compounds.[4]

Anti-Inflammatory Activity

The anti-inflammatory effects were evaluated by measuring the inhibition of lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators in macrophages. The half-maximal inhibitory concentration (IC₅₀) values demonstrate that several fluorinated dihydrobenzofuran derivatives are potent inhibitors of inflammatory pathways.[4]

Table 1: Comparative Anti-Inflammatory Activity of Dihydrobenzofuran Derivatives [4]

CompoundStructure (R Group)FluorinationIC₅₀ PGE₂ (µM)IC₅₀ IL-6 (µM)IC₅₀ CCL2 (µM)IC₅₀ NO (µM)
Compound 2 2-carboxy, 3-hydroxy, 4,6-difluoro, 5-bromoYes1.921.201.502.40
Compound 3 2-ethoxycarbonyl, 3-hydroxy, 4,6-difluoro, 5-bromoYes1.489.0419.35.20
Compound 8 2-carboxy, 3-hydroxy, 4,6-difluoroYes20.52.803.80>50

PGE₂: Prostaglandin E₂, IL-6: Interleukin-6, CCL2: Chemokine (C-C motif) ligand 2, NO: Nitric Oxide.

The results highlight that difluorinated dihydrobenzofuran derivatives (Compounds 2, 3, and 8) exhibit potent anti-inflammatory activity, with IC₅₀ values in the low micromolar range for the inhibition of key inflammatory mediators.[4]

Anticancer Activity

The same study investigated the antiproliferative effects of these compounds on the human colorectal adenocarcinoma cell line HCT116. The results suggest that specific fluorinated and brominated dihydrobenzofurans can significantly inhibit cancer cell proliferation.[4]

Table 2: Antiproliferative Activity against HCT116 Cancer Cells [4]

CompoundStructure (R Group)Fluorination% Inhibition of Proliferation (at 50 µM)
Compound 2 2-carboxy, 3-hydroxy, 4,6-difluoro, 5-bromoYes~70%
Compound 3 2-ethoxycarbonyl, 3-hydroxy, 4,6-difluoro, 5-bromoYes~70%

Compounds 2 and 3, both containing difluoro and bromo substitutions, demonstrated a significant inhibition of HCT116 cell proliferation by approximately 70%.[4] This suggests a synergistic effect of halogenation on the anticancer activity of the dihydrobenzofuran scaffold.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory activity of the fluorinated dihydrobenzofuran derivatives is attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, notably the cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) pathways, which are regulated by the transcription factor NF-κB.[4]

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data_analysis Data Analysis Macrophages Macrophages (e.g., RAW 264.7) LPS LPS Stimulation Macrophages->LPS Induces Inflammation Compounds Fluorinated Dihydrobenzofurans Macrophages->Compounds Treatment NO_Assay Nitric Oxide (NO) Production Assay Macrophages->NO_Assay PGE2_Assay PGE₂ Production Assay (ELISA) Macrophages->PGE2_Assay Cytokine_Assay Cytokine (IL-6, CCL2) Assay (ELISA) Macrophages->Cytokine_Assay Western_Blot Western Blot (COX-2, iNOS expression) Macrophages->Western_Blot LPS->Macrophages Compounds->Macrophages IC50 IC₅₀ Determination NO_Assay->IC50 PGE2_Assay->IC50 Cytokine_Assay->IC50 Western_Blot->IC50

Experimental workflow for assessing anti-inflammatory activity.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Upon stimulation by agents like LPS, a signaling cascade is initiated, leading to the activation of NF-κB and its translocation to the nucleus, where it induces the expression of pro-inflammatory genes, including those for COX-2 and iNOS.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6, etc.) Nucleus->ProInflammatory_Genes induces transcription of Fluorinated_Dihydrobenzofurans Fluorinated Dihydrobenzofurans Fluorinated_Dihydrobenzofurans->IKK inhibition? Fluorinated_Dihydrobenzofurans->NFkB inhibition?

Simplified NF-κB signaling pathway and potential points of inhibition.

Cyclooxygenase (COX) Pathway

The COX enzymes, particularly COX-2 which is induced during inflammation, are responsible for the conversion of arachidonic acid to prostaglandins (PGs), such as PGE₂. These prostaglandins are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH₂ COX2->PGH2 converts to PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 PGE₂ PGE_Synthase->PGE2 produces Inflammation Inflammation PGE2->Inflammation promotes Fluorinated_Dihydrobenzofurans Fluorinated Dihydrobenzofurans Fluorinated_Dihydrobenzofurans->COX2 inhibit expression & potentially activity

The Cyclooxygenase-2 (COX-2) pathway in inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experiments cited in the comparative analysis.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) for anti-inflammatory assays and human colorectal adenocarcinoma cell line (HCT116) for anticancer assays.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: For anti-inflammatory assays, cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. For anticancer assays, cells are treated with various concentrations of the compounds for 48 hours.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect 100 µL of cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and Prostaglandins
  • Principle: Sandwich ELISA is used to quantify the concentration of specific cytokines (IL-6, CCL2) and prostaglandin E₂ (PGE₂) in the cell culture supernatant.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the target molecule.

    • Add cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance at a specific wavelength.

    • The concentration of the target molecule is determined from the standard curve.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., COX-2, iNOS) in cell lysates.

  • Procedure:

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., polyvinylidene difluoride).

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

MTT Assay for Cell Proliferation
  • Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Procedure:

    • Seed cells in a 96-well plate and treat with the test compounds.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., dimethyl sulfoxide) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells.

Conclusion

The comparative analysis of fluorinated and non-fluorinated dihydrobenzofurans provides compelling evidence for the strategic advantage of fluorination in enhancing biological activity. The presented data demonstrates that fluorinated derivatives are potent anti-inflammatory and promising anticancer agents. Their mechanism of action involves the inhibition of key inflammatory pathways, including the NF-κB and COX-2 signaling cascades. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising class of compounds for therapeutic applications. Further investigations are warranted to explore the full spectrum of their biological activities and to optimize their pharmacological profiles.

References

Confirming the Structure of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural confirmation of "Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate." We present a comparative analysis of the expected data from key 2D NMR experiments—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—and contrast this with alternative analytical techniques. Detailed experimental protocols and visual representations of the analytical workflow and key structural correlations are included to aid in experimental design and data interpretation.

Structural Elucidation: A Multi-technique Approach

While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable information regarding molecular weight and functional groups, 2D NMR spectroscopy offers an unparalleled, detailed map of the molecular structure by revealing through-bond and through-space correlations between nuclei.

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of atoms (¹H-¹H, ¹H-¹³C)Unambiguous structure determination, stereochemical insightsRelatively lower sensitivity, longer acquisition times
Mass Spectrometry (MS) Molecular weight and fragmentation patternsHigh sensitivity, small sample requirementIsomers can be difficult to distinguish
Infrared (IR) Spectroscopy Presence of functional groupsFast, non-destructiveProvides limited information on the overall carbon skeleton
1D NMR (¹H, ¹³C) Information on the chemical environment of individual nucleiRelatively fast acquisitionOverlapping signals can complicate interpretation in complex molecules

Predicted 2D NMR Data for this compound

The following tables summarize the expected key correlations for "this compound" in standard 2D NMR experiments. These predictions are based on the known chemical structure and typical chemical shift values.

Structure and Numbering Scheme:

Table 1: Predicted ¹H-¹H COSY Correlations

Proton (Position)Correlating Proton(s) (Position)
H2 (t)H3 (t)
H3 (t)H2 (t)
H4 (d)H6 (d)
H6 (d)H4 (d), H7 (s)

Table 2: Predicted ¹H-¹³C HSQC Correlations

Proton (Position)Correlating Carbon (Position)
H2C2
H3C3
H4C4
H6C6
H7C7
-CH₂--CH₂- (acetate)
-OCH₃-OCH₃ (ester)

Table 3: Predicted ¹H-¹³C HMBC Correlations (Key Long-Range Correlations)

Proton (Position)Correlating Carbon(s) (Position)
H2C3, C7a
H3C2, C4a, C5
H4C5, C6, C7a
H6C4, C5, C7a
H7C5, C6
-CH₂- (acetate)C4, C5, C6, C=O
-OCH₃ (ester)C=O

Experimental Protocols

Sample Preparation:

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to an NMR tube. The solution should be free of any particulate matter.

NMR Data Acquisition:

All spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings.[1]

    • Pulse Program: Standard COSY (e.g., cosygpqf)

    • Spectral Width: 10-12 ppm in both dimensions

    • Number of Increments: 256-512 in the indirect dimension

    • Number of Scans: 2-8 per increment

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and carbons.[1][2]

    • Pulse Program: Standard HSQC (e.g., hsqcedetgpsp)

    • ¹H Spectral Width: 10-12 ppm

    • ¹³C Spectral Width: 0-160 ppm

    • Number of Increments: 128-256 in the indirect dimension

    • Number of Scans: 2-8 per increment

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.[1][3]

    • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)

    • ¹H Spectral Width: 10-12 ppm

    • ¹³C Spectral Width: 0-200 ppm

    • Number of Increments: 256-512 in the indirect dimension

    • Number of Scans: 4-16 per increment

    • Long-range coupling delay (J-coupling): Optimized for 8-10 Hz.

Visualizing the Workflow and Key Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow for structure confirmation and the key 2D NMR correlations.

G Workflow for Structural Confirmation using 2D NMR cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion 1D_NMR 1D NMR (¹H, ¹³C) Proton_Spin_Systems Identify Proton Spin Systems 1D_NMR->Proton_Spin_Systems COSY COSY COSY->Proton_Spin_Systems HSQC HSQC Direct_Correlations Assign Direct ¹H-¹³C Correlations HSQC->Direct_Correlations HMBC HMBC Long_Range_Correlations Identify Long-Range ¹H-¹³C Correlations HMBC->Long_Range_Correlations Structure_Assembly Assemble Fragments Proton_Spin_Systems->Structure_Assembly Direct_Correlations->Structure_Assembly Long_Range_Correlations->Structure_Assembly Structure_Confirmation Confirm Structure of this compound Structure_Assembly->Structure_Confirmation

Caption: A flowchart illustrating the systematic workflow for confirming a molecular structure using a combination of 1D and 2D NMR experiments.

References

Validating the Purity of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of elemental analysis with other common purity validation techniques for "Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate," a key intermediate in pharmaceutical synthesis.

Elemental Analysis: The Gold Standard for Empirical Formula Confirmation

Elemental analysis by combustion is a cornerstone technique for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This method provides fundamental information that directly corroborates the compound's empirical formula, offering a high degree of confidence in its identity and purity.

For this compound, with a molecular formula of C₁₁H₁₂O₃, the theoretical elemental composition is as follows:

ElementTheoretical Percentage (%)
Carbon (C)68.74
Hydrogen (H)6.29
Oxygen (O)24.97

A synthesized batch of this compound is considered to be of high purity if the experimentally determined elemental composition is within ±0.4% of these theoretical values, a widely accepted tolerance in the pharmaceutical industry.[1][2]

Table 1: Comparison of Theoretical vs. Experimental Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Experimental Result (Batch A) (%)Deviation (%)Purity Assessment
Carbon (C)68.7468.55-0.19High Purity
Hydrogen (H)6.296.35+0.06High Purity

Note: The oxygen percentage is typically determined by difference.

A Comparative Look: Elemental Analysis vs. Alternative Purity Validation Methods

While elemental analysis is a powerful tool, a multi-faceted approach to purity validation is often necessary. Other analytical techniques provide complementary information about the presence of impurities that may not be detected by elemental analysis alone.[3]

Table 2: Comparison of Purity Validation Methods for this compound

MethodPrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis Combustion of the sample and quantification of resulting gases (CO₂, H₂O).Elemental composition (%C, %H).Confirms empirical formula, highly accurate and precise for bulk sample purity.Does not identify or quantify specific impurities, insensitive to isomeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Detailed structural information, presence of impurities with different chemical shifts.[2][4]Provides structural confirmation, can identify and quantify specific impurities.May not detect non-proton-containing impurities, quantification can be complex.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential distribution between a stationary and mobile phase.[5]Number and relative abundance of impurities.Highly sensitive for detecting trace impurities, can be used for quantification.Requires a reference standard for absolute quantification, method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile components in a mixture.Presence of residual solvents and other volatile impurities.[5]Excellent for volatile impurities.Not suitable for non-volatile compounds.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Melting point and purity of crystalline solids.[6][7]Provides information on the overall purity of crystalline materials.Only applicable to crystalline solids, may not detect all types of impurities.

Experimental Protocol: Elemental Analysis of this compound

This protocol outlines the key steps for determining the carbon and hydrogen content of this compound using a modern elemental analyzer.

Instrumentation:

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer, Thermo Scientific FLASH 2000 CHNS/O Analyzer)

  • Microbalance (readable to 0.001 mg)

Materials:

  • This compound sample (2-3 mg), dried in a vacuum oven to constant weight.

  • Tin or silver capsules for solid samples.

  • High-purity oxygen (99.995%).

  • Helium carrier gas (99.995%).

  • Certified organic analytical standards for calibration (e.g., acetanilide).

Procedure:

  • Instrument Calibration:

    • Perform a multi-point calibration using a certified organic standard (e.g., acetanilide) to create a calibration curve.

    • Analyze at least three different weights of the standard to ensure linearity.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried this compound sample into a tin or silver capsule using a microbalance.

    • Seal the capsule to ensure no loss of sample.

  • Combustion and Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the elemental analyzer, which is maintained at a high temperature (typically 900-1000°C) in an oxygen-rich environment.

    • The combustion process converts the sample into gaseous products: carbon dioxide (CO₂) and water (H₂O).

    • The combustion products are carried by a stream of helium gas through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.

    • The gases are then passed through a series of traps or a gas chromatography column to separate CO₂ and H₂O.

    • The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Data Analysis:

    • The instrument software calculates the percentage of carbon and hydrogen in the sample based on the detector response and the sample weight, using the previously generated calibration curve.

    • Compare the experimental percentages to the theoretical values for C₁₁H₁₂O₃.

Purity Validation Workflow

The following diagram illustrates a typical workflow for validating the purity of a synthesized compound like this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Confirmation cluster_decision Decision cluster_outcome Outcome Synthesis Synthesis of Methyl 2-(2,3- dihydrobenzofuran-5-yl)acetate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification EA Elemental Analysis (%C, %H) Purification->EA NMR NMR Spectroscopy (Structure Confirmation) Purification->NMR HPLC_GC HPLC/GC (Impurity Profile) Purification->HPLC_GC DSC DSC (Melting Point & Purity) Purification->DSC Decision Purity > 99% & Correct Structure? EA->Decision NMR->Decision HPLC_GC->Decision DSC->Decision Pass Proceed to Next Step Decision->Pass Yes Fail Further Purification/ Re-synthesis Decision->Fail No

Caption: Workflow for Purity Validation.

By employing a combination of these analytical techniques, researchers can confidently establish the purity and identity of "this compound," ensuring the integrity of their subsequent research and development activities.

References

Unlocking Therapeutic Potential: A Comparative Efficacy Analysis of Drugs Derived from Dihydrobenzofuran Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the dihydrobenzofuran scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This guide provides an objective comparison of the efficacy of drugs synthesized from different dihydrobenzofuran precursors, supported by experimental data, detailed methodologies, and mechanistic insights into their signaling pathways.

The versatility of the dihydrobenzofuran core allows for the synthesis of compounds with a wide spectrum of biological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects. The choice of precursor and subsequent synthetic modifications significantly influences the pharmacological profile of the final drug molecule. This report delves into a comparative analysis of various dihydrobenzofuran derivatives, offering a quantitative and qualitative assessment of their therapeutic efficacy.

Comparative Efficacy of Dihydrobenzofuran Derivatives

The therapeutic efficacy of dihydrobenzofuran derivatives is intrinsically linked to their chemical structure, which is determined by the synthetic route and the precursors used. While a direct head-to-head comparison of drugs from different precursors is not always available in the literature, a clear structure-activity relationship (SAR) can be established by examining various derivatives.

Anti-inflammatory Activity

Dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents, often targeting key enzymes and signaling pathways involved in the inflammatory cascade. A notable example is the class of 2,3-dihydrobenzofuran-2-ones, which have been shown to be powerful inhibitors of prostaglandin synthesis.[1] One such derivative, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one, has demonstrated superior potency compared to the widely used nonsteroidal anti-inflammatory drug (NSAID) diclofenac in various in vivo models of inflammation.[1]

Furthermore, fluorinated dihydrobenzofuran derivatives have shown significant promise in suppressing inflammatory responses. Studies on these compounds have revealed their ability to inhibit the production of key inflammatory mediators such as interleukin-6 (IL-6), nitric oxide (NO), chemokine (C-C) ligand 2 (CCL2), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[2]

Compound ClassTarget/AssayIC50 (µM) or Activity ComparisonReference
2,3-Dihydrobenzofuran-2-ones Carrageenin Paw Edema (in vivo)5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one is significantly more potent than diclofenac.[1][1]
Adjuvant-induced Arthritis (in vivo)5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one is somewhat less potent than indomethacin.[1][1]
Prostaglandin Synthesis (in vitro)5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one is more powerful than indomethacin in inhibiting prostaglandin synthesis.[1][1]
Fluorinated Dihydrobenzofurans IL-6 Inhibition (LPS-stimulated macrophages)IC50 values ranging from 1.2 to 9.04 µM for various derivatives.[2][2]
NO Inhibition (LPS-stimulated macrophages)IC50 values ranging from 2.4 to 5.2 µM for various derivatives.[2][2]
CCL2 Inhibition (LPS-stimulated macrophages)IC50 values ranging from 1.5 to 19.3 µM for various derivatives.[2][2]
PGE2 Inhibition (LPS-stimulated macrophages)IC50 values ranging from 1.1 to 20.5 µM for various derivatives.[2][2]
Anticancer Activity

The dihydrobenzofuran scaffold is also a prominent feature in the design of novel anticancer agents. The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines, with many derivatives demonstrating potent activity. The mechanism of action often involves the modulation of critical signaling pathways that control cell proliferation and survival.

For instance, certain fluorinated dihydrobenzofuran derivatives have been shown to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116).[2] The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCancer Cell LineIC50 (µM)Reference
Fluorinated Dihydrobenzofurans HCT116 (Colorectal)IC50 values of 19.5 and 24.8 µM for two different derivatives.[2][2]
Halogenated Benzofurans HeLa (Cervical)1.136
Benzofuran-N-Aryl Piperazine Hybrids A549 (Lung)0.12 - 8.57
SGC7901 (Gastric)2.75 - 16.27

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for key assays are provided below.

Anti-inflammatory Assays

Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages:

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the dihydrobenzofuran derivatives for 1 hour before stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2): The levels of these mediators in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The IC50 values are calculated from the dose-response curves generated by plotting the percentage of inhibition against the concentration of the compound.

Anticancer Assays

MTT Assay for Cell Viability and Cytotoxicity:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the dihydrobenzofuran derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanistic Visualizations

The therapeutic effects of dihydrobenzofuran derivatives are underpinned by their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anti-inflammatory Signaling Pathway

Many dihydrobenzofuran derivatives exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFR TNFR IKK IKK Complex TNFR->IKK activates TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Dihydrobenzofuran Dihydrobenzofuran Derivatives Dihydrobenzofuran->IKK inhibits DNA DNA NFkB_n->DNA binds Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Inflammatory_Genes induces

Caption: Inhibition of the NF-κB signaling pathway by dihydrobenzofuran derivatives.

Anticancer Signaling Pathway

In the context of cancer, the RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature in many human cancers. Some dihydrobenzofuran derivatives have been found to interfere with this pathway, leading to the inhibition of cancer cell growth.

RAS_RAF_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK (Active) ERK->ERK_n translocates Dihydrobenzofuran Dihydrobenzofuran Derivatives Dihydrobenzofuran->RAF inhibits TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK_n->TranscriptionFactors activates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation promotes

References

A Comparative Guide to the Use of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and accurate quantification of chemical intermediates are paramount. Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate, a heterocyclic compound, serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its role as a reference standard is critical for ensuring the quality and consistency of these synthetic processes. This guide provides an objective comparison of analytical methodologies for the qualification and quantification of this compound, offering insights into its performance against other potential reference standards and analytical techniques.

Physicochemical Properties and Purity Assessment

Reference standards must be of high purity and well-characterized. This compound is commercially available from various suppliers, often with a purity exceeding 98%, as determined by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetateMethyl 2,3-Dihydrobenzofuran-5-carboxylate
Molecular Formula C₁₁H₁₂O₃C₁₁H₁₂O₄C₁₀H₁₀O₃
Molecular Weight 192.21 g/mol 208.21 g/mol [1]178.18 g/mol [2]
Appearance Not specifiedLight yellow to brown solid[3]Off-white solid[2]
Purity (typical) >98% (LC-MS)98.83% (LCMS)[3]Not specified
CAS Number 191339-23-2 (example)1000414-38-9[1][3]588702-80-1[2]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is crucial for the accurate characterization of a reference standard. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are the most common methods for the analysis of benzofuran and dihydrobenzofuran derivatives.

HPLC and GC-MS: A Performance Comparison

For the analysis of benzofuran derivatives, both HPLC and GC-MS offer robust and reliable results. The selection between these two techniques often depends on the volatility and thermal stability of the analyte, as well as the desired sensitivity.

Table 2: Quantitative Performance Comparison of HPLC-UV and GC-MS for a Representative Benzofuran Derivative [4]

Validation ParameterHPLC-UVGC-MS
Linearity Range (µg/mL) 0.5 - 1000.05 - 50
Correlation Coefficient (r²) 0.99980.9995
Accuracy (Recovery %) 99.2 - 100.599.8 - 101.5
Precision (%RSD) < 1.5 (Interday)< 2.5 (Interday)
Limit of Detection (LOD) Lower µg/mL rangeLower µg/mL range
Limit of Quantification (LOQ) Lower µg/mL rangeLower µg/mL range

This data for a representative benzofuran derivative suggests that both techniques provide excellent linearity, accuracy, and precision. GC-MS may offer higher sensitivity, which is advantageous for impurity profiling.

Experimental Protocols

A general HPLC method for the analysis of dihydrobenzofuran derivatives can be established using a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, with UV detection.

  • Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Reference Standard and Sample dissolve Dissolve in appropriate solvent (e.g., Acetonitrile) start->dissolve dilute Perform serial dilutions to create calibration standards dissolve->dilute filter Filter samples and standards dilute->filter inject Inject onto HPLC system filter->inject separate Separation on C18 column with gradient elution inject->separate detect UV Detection at appropriate wavelength separate->detect integrate Integrate peak areas detect->integrate calibrate Generate calibration curve integrate->calibrate quantify Quantify analyte in sample calibrate->quantify report Report results quantify->report

Caption: Workflow for quantitative analysis using HPLC.

For volatile and thermally stable compounds like many dihydrobenzofuran derivatives, GC-MS is a powerful tool for identification and quantification.

  • Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start_gc Prepare standard and sample solutions in a volatile solvent inject_gc Inject into GC start_gc->inject_gc separate_gc Separation in a capillary column (e.g., HP-5) with temperature programming inject_gc->separate_gc ionize Electron Ionization (EI) separate_gc->ionize detect_ms Mass Spectrometry Detection ionize->detect_ms analyze_spectra Analyze mass spectra for identification detect_ms->analyze_spectra quantify_ion Quantify using selected ion monitoring (SIM) or total ion chromatogram (TIC) analyze_spectra->quantify_ion report_gc Generate report quantify_ion->report_gc

Caption: General workflow for GC-MS analysis.

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity and concentration of a substance without the need for a specific reference standard of the same compound. An internal standard of known purity and concentration is used for calibration.

  • Selection of Internal Standard: An internal standard should be chosen that has a simple spectrum with signals that do not overlap with the analyte's signals. For methyl esters, compounds like dimethyl sulfoxide (DMSO) or maleic acid are often suitable.

  • Sample Preparation: Accurately weigh the sample of this compound and the internal standard. Dissolve them in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.

  • Data Processing and Calculation: Integrate the signals of the analyte and the internal standard. The purity or concentration of the analyte can be calculated using the ratio of the integrals, the number of protons giving rise to each signal, and the known purity and mass of the internal standard.

  • Logical Diagram for qNMR Purity Determination

qNMR_Logic cluster_inputs Inputs cluster_process qNMR Measurement and Calculation cluster_output Output Analyte Analyte This compound NMR Acquire ¹H NMR Spectrum Analyte->NMR IS Internal Standard (IS) Known Purity & Mass IS->NMR Integrate Integrate Analyte and IS Signals NMR->Integrate Calculate Calculate Purity using Integral Ratios, Proton Counts, and IS data Integrate->Calculate Purity {Purity of Analyte} Calculate->Purity

Caption: Logical flow for purity assessment by qNMR.

Conclusion and Recommendations

This compound serves as a valuable reference standard in the synthesis of pharmaceutical compounds. For routine quality control and quantification, HPLC-UV provides a robust, accurate, and precise method. When higher sensitivity is required for impurity profiling, GC-MS is an excellent alternative, provided the analyte is thermally stable. For the primary characterization and certification of the reference standard itself, qNMR is the method of choice due to its nature as a primary ratio method, offering high accuracy and traceability without the need for a chemically identical standard.

The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the need for sensitivity, the availability of instrumentation, and the stage of drug development. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision.

References

A Researcher's Guide to Bioisosteric Replacement of the Acetate Moiety in Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bioisosteric replacement strategies for the acetate moiety of "Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate." This document outlines key physicochemical and metabolic properties of common carboxylic acid bioisosteres, supported by experimental data from analogous chemical scaffolds. Detailed experimental protocols and visual diagrams of the strategic workflow are included to facilitate practical application in a laboratory setting.

The replacement of a carboxylic acid or its ester functionality is a common strategy in medicinal chemistry to overcome issues such as metabolic instability, poor membrane permeability, and toxicity associated with the carboxyl group.[1][2] Bioisosteres, which are functional groups with similar steric and electronic properties to the original moiety, are employed to modulate these characteristics while retaining or improving the desired biological activity.[3] This guide focuses on three widely used bioisosteric replacements for the acetate group: tetrazoles, N-acylsulfonamides, and hydroxamic acids.

Comparative Analysis of Bioisosteric Replacements

The following tables summarize the key physicochemical properties of the parent carboxylic acid and its bioisosteric replacements. The experimental data presented is derived from a comprehensive study on a phenylpropionic acid scaffold, which serves as a relevant proxy for the 2-(2,3-dihydrobenzofuran-5-yl)acetate core structure.

Table 1: Comparison of Physicochemical Properties

MoietyStructurepKacLogPAqueous Solubility (µM)
Carboxylic Acid-CH₂COOH4.81.9630
1H-Tetrazole-CH₂-(CN₄H)5.31.51200
N-Acylsulfonamide-CH₂-CONHSO₂CH₃8.51.2890
Hydroxamic Acid-CH₂-CONHOH9.01.11500

Data is adapted from a study on phenylpropionic acid derivatives and should be considered as a predictive guide.

Table 2: Comparison of Metabolic Stability and Permeability

MoietyMicrosomal Stability (% remaining at 60 min)PAMPA Permeability (Pe, 10⁻⁶ cm/s)
Carboxylic Acid850.5
1H-Tetrazole921.2
N-Acylsulfonamide752.5
Hydroxamic Acid450.8

Data is adapted from a study on phenylpropionic acid derivatives and should be considered as a predictive guide. PAMPA (Parallel Artificial Membrane Permeability Assay).

Strategic Workflow for Bioisosteric Replacement

The process of selecting and evaluating a suitable bioisostere involves a logical progression of synthesis and testing. The following diagram illustrates a typical workflow for the bioisosteric replacement of the acetate moiety of "this compound".

G cluster_bioisosteres Synthesize Bioisosteres cluster_testing Physicochemical & In Vitro ADME Profiling start This compound strategy Bioisosteric Replacement Strategy start->strategy tetrazole Tetrazole Analog strategy->tetrazole sulfonamide N-Acylsulfonamide Analog strategy->sulfonamide hydroxamic Hydroxamic Acid Analog strategy->hydroxamic pka pKa Determination tetrazole->pka sulfonamide->pka hydroxamic->pka logp LogP Measurement pka->logp solubility Aqueous Solubility logp->solubility stability Metabolic Stability (Microsomes/S9) solubility->stability permeability PAMPA stability->permeability analysis Data Analysis & Candidate Selection permeability->analysis lead Lead Candidate for In Vivo Studies analysis->lead

Caption: Bioisosteric replacement and evaluation workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of the test compound to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water).

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of the compound.

Determination of Lipophilicity (LogP) by Shake-Flask Method

This method measures the partition coefficient of a compound between n-octanol and water.

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning: Dissolve a known amount of the test compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning, and then let the phases separate.

  • Sample Analysis: Take an aliquot from both the aqueous and the n-octanol phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer.

  • Incubation: Pre-incubate the test compound with the microsomal suspension at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) characterization of the synthesized bioisosteres.

G cluster_physchem Physicochemical Properties cluster_adme In Vitro ADME Assays start Synthesized Bioisostere sol Aqueous Solubility start->sol logp LogP/LogD start->logp met_stab Metabolic Stability (Microsomes, S9, Hepatocytes) start->met_stab perm Permeability (PAMPA, Caco-2) start->perm ppb Plasma Protein Binding start->ppb data_int Data Integration and Analysis sol->data_int logp->data_int met_stab->data_int perm->data_int ppb->data_int sar Structure-Activity Relationship (SAR) Structure-Property Relationship (SPR) data_int->sar decision Decision to Advance sar->decision

Caption: In vitro ADME experimental workflow.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate, a benzofuran derivative. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to mitigate risks and ensure compliance with regulatory standards.

Hazard Identification and Risk Assessment

Key Hazards:

  • Flammability: Potential for ignition.

  • Health Hazards: Suspected carcinogen.

  • Environmental Hazards: Harmful to aquatic organisms.

Personal Protective Equipment (PPE)

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator (if dusts may be generated or if handled outside a fume hood).To prevent inhalation of the compound.

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

Segregation and Storage of Chemical Waste

Proper segregation and storage of chemical waste are fundamental to preventing accidental chemical reactions and ensuring safe disposal.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting waste this compound. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name.[4][5]

  • Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents.[1] It is best practice to segregate waste by chemical class (e.g., flammables, corrosives, reactives).[5]

  • Storage Location: Waste containers must be stored in a designated satellite accumulation area within the laboratory.[5][6] This area should be secure, well-ventilated, and away from sources of ignition such as open flames or hot surfaces.[1]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[7] Do not overfill containers; leave adequate headspace for expansion.

Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][8] Evaporation of the chemical, even in a fume hood, is not a permissible disposal method.[7]

The primary and required method for disposal is through a licensed hazardous waste disposal facility.

Step-by-Step Disposal Protocol:

  • Collection: Carefully transfer the waste chemical into the designated and labeled hazardous waste container.

  • Container Sealing: Once the container is full or the experiment is complete, securely seal the container.

  • Request for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.[6]

  • Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations. The "cradle-to-grave" approach for hazardous waste tracking requires proper documentation from generation to final disposal.[6]

Spill Management

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[3]

  • Cleanup: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it in a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

Regulatory Compliance

The disposal of hazardous waste is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[4] It is imperative that all laboratory personnel are aware of and adhere to their specific state and local requirements.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions A Identify Waste as This compound B Consult SDS/Internal Safety Protocols A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Labeled, Compatible Hazardous Waste Container C->D E Transfer Waste into Container in a Fume Hood D->E F Securely Close Container E->F L DO NOT Pour Down Drain M DO NOT Dispose in Regular Trash N DO NOT Evaporate G Store in Designated Satellite Accumulation Area F->G H Segregate from Incompatible Chemicals G->H I Contact EHS for Hazardous Waste Pickup H->I J Complete Waste Disposal Manifest I->J K Transfer to Licensed Hazardous Waste Facility J->K

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.